Voglibose

Catalog No.
S546850
CAS No.
83480-29-9
M.F
C10H21NO7
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voglibose

CAS Number

83480-29-9

Product Name

Voglibose

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Molecular Formula

C10H21NO7

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N

SMILES

Array

solubility

1.90e+02 g/L

Synonyms

3,4-dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol, Basen, N-(1,3-dihydroxy-2-propyl)valiolamine, voglibose

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO

The exact mass of the compound Voglibose is 267.1318 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

voglibose mechanism of action alpha glucosidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action & Clinical Pharmacology

Voglibose's therapeutic effect stems from its local action within the gastrointestinal tract.

  • Enzyme Inhibition: It competitively inhibits enzymes like sucrase, maltase, and isomaltase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose [1] [2]. This inhibition slows the entire digestive process, leading to a delayed and reduced rise in blood glucose after a meal.
  • Impact on Postprandial Glucose: By slowing carbohydrate digestion, this compound specifically targets postprandial hyperglycemia, a direct risk factor for cardiovascular complications in diabetes [1] [3]. This action also contributes to a significant reduction in glycated hemoglobin (HbA1c) levels [1] [3] [4].
  • GLP-1 Facilitation: Beyond simple enzyme inhibition, this compound treatment has been shown to increase the release of GLP-1 [1]. This hormone enhances glucose-dependent insulin secretion and improves insulin sensitivity, adding a secondary beneficial mechanism to its profile.

The following diagram illustrates the primary mechanism of this compound in the small intestine.

G Carbohydrates Complex Carbohydrates (Oligosaccharides, Disaccharides) Enzymes Alpha-Glucosidase Enzymes (Sucrase, Maltase) Carbohydrates->Enzymes  Hydrolysis   Glucose Monosaccharides (e.g., Glucose) Enzymes->Glucose Absorption Absorption into Bloodstream Glucose->Absorption This compound This compound This compound->Enzymes  Competitive Inhibition  

This compound competitively binds to alpha-glucosidase enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Comparative Clinical Data & Side Effects

Understanding this compound's profile relative to other AGIs and its side effect nature is crucial for clinical application.

Comparative Efficacy and Side Effects

The table below compares this compound with other AGIs based on clinical studies.

Parameter This compound Acarbose Miglitol
Systemic Absorption Poorly absorbed [2] Poorly absorbed [2] Completely absorbed [2]
Primary Excretion Feces (negligible renal) [1] Feces [2] Renal [2]
Dosing Regimen 0.2-0.3 mg three times daily [1] [2] 25-100 mg three times daily [2] 25-100 mg three times daily [2]
Impact on Body Weight Correlation with HbA1c reduction [3] Can decrease body weight [2] Significant reduction shown [3]
Common Side Effects Flatulence, diarrhea, abdominal discomfort [1] [2] Flatulence, diarrhea, abdominal pain [2] Flatulence, diarrhea, abdominal pain [2]
Overdose Risk No systemic hypoglycemia; GI distress only [1] Similar GI effects; no systemic hypoglycemia [2] Similar GI effects; no systemic hypoglycemia [2]

A 24-week head-to-head study in patients with obese type 2 diabetes found that both this compound and miglitol significantly improved HbA1c, with a strong correlation between HbA1c reduction and body weight decrement [3]. Another 24-week study comparing this compound with acarbose found both drugs equally effective in lowering HbA1c and fasting plasma glucose, with acarbose showing a slightly superior effect in reducing post-dinner glucose levels [4].

Experimental Protocols for Alpha-Glucosidase Inhibition

The standard in vitro assay for evaluating alpha-glucosidase inhibitory activity is a colorimetric method using p-Nitrophenyl α-D-glucopyranoside (PNPG) as the substrate [5] [6] [7].

Detailed PNPG Assay Protocol

  • Reaction Mixture Preparation: In a microplate well, mix:
    • Enzyme Solution: 5 µL of α-glucosidase (e.g., from Saccharomyces cerevisiae, 25 unit/mL) with 125 µL of phosphate buffer (0.1 M, pH 6.9) [5].
    • Test Sample: Add 20 µL of the compound/inhibitor (this compound or a test substance) at various concentrations [5].
  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C [5].
  • Reaction Initiation: Add 20 µL of the substrate solution (PNPG, 11 mM in the same phosphate buffer) to start the reaction [5].
  • Reaction Termination: After incubating for another 15 minutes at 37°C, stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution [5].
  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader [5].
  • Controls: Include a control (everything except the test sample) and a blank (everything except the enzyme) [5].

Data Analysis The percentage inhibition is calculated as: Inhibition % = [(Control Absorption - Sample Absorption) / Control Absorption] * 100 [5]

The IC₅₀ value (concentration causing 50% inhibition) is determined from dose-response curves. To establish the mechanism of inhibition (competitive, non-competitive, etc.), enzyme kinetics are studied using Lineweaver-Burk plots, where fixed amounts of enzyme are incubated with increasing concentrations of PNPG, both in the absence and presence of the inhibitor [5] [6].

Pharmacokinetics & Additional Indications

This compound's pharmacokinetic profile and low systemic exposure make it suitable for specific patient populations.

  • Absorption, Metabolism, and Excretion: this compound is poorly absorbed after oral administration. It undergoes negligible metabolism in the liver and is excreted largely unchanged in the feces, with negligible renal excretion [1] [2]. This makes it a viable option for patients with mild to moderate renal impairment where other oral hypoglycemic agents are contraindicated [1].
  • Extended Clinical Applications:
    • Prevention of Type 2 Diabetes: In high-risk individuals with Impaired Glucose Tolerance (IGT), this compound significantly reduced the risk of progression to frank diabetes and increased the rate of reversion to normoglycemia [1].
    • Glycogen Storage Disease: It helps prevent hypoglycemic episodes in patients with type Ib glycogen storage disease by inhibiting alpha-glucosidase (amylase) [1].
    • Other Uses: It has shown utility in managing non-diabetic hyperinsulinemia and steroid-induced diabetes, though clinical data in these areas are more limited [1].

References

Comprehensive Technical Analysis of Voglibose Pharmacokinetics: Absorption, Metabolism, and Excretion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Voglibose is a potent alpha-glucosidase inhibitor developed in Japan in 1981 that became commercially available in 1994 for managing postprandial hyperglycemia in type 2 diabetes mellitus [1] [2]. This antidiabetic agent belongs to the pharmacological class of competitive α-glucosidase inhibitors and functions primarily through local activity within the gastrointestinal tract with minimal systemic exposure [1] [3]. The significance of this compound in diabetes management stems from its ability to specifically target postprandial glucose excursions, which are recognized as independent risk factors for cardiovascular complications and premature atherosclerosis in diabetic patients [1]. Clinical studies have demonstrated that effective control of postprandial hyperglycemia significantly reduces hemoglobin A1c (HbA1c) levels, with every 1% reduction in HbA1c correlating with approximately 21% fewer microvascular complications and 16% reduced risk of myocardial infarction [1].

The unique pharmacokinetic profile of this compound presents both therapeutic advantages and research challenges. Unlike most orally administered drugs that achieve systemic circulation to exert their effects, this compound acts locally within the intestinal lumen while demonstrating negligible systemic absorption [1] [3]. This characteristic makes conventional pharmacokinetic bioequivalence studies based on plasma concentration measurements impractical, necessitating alternative approaches such as pharmacodynamic endpoint evaluations for bioavailability assessment [4]. Furthermore, emerging research has revealed that intestinal microbiota play a previously unrecognized role in this compound metabolism, potentially influencing its pharmacodynamic effects [5]. This comprehensive technical review examines the pharmacokinetic properties, mechanism of action, experimental methodologies, and clinical implications of this compound therapy, with particular emphasis on its absorption, metabolism, and excretion patterns.

Comprehensive Pharmacokinetic Profile

Fundamental ADME Properties

This compound exhibits unique pharmacokinetic characteristics that differentiate it from many other oral antidiabetic agents. The following table summarizes its core absorption, distribution, metabolism, and excretion (ADME) properties:

Table 1: Fundamental Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Implications
Absorption Poor and slow systemic absorption; undetectable plasma concentrations at therapeutic doses [1] [3] Primarily acts locally within gastrointestinal tract; minimal risk of systemic adverse effects
Distribution Limited to gastrointestinal tract; negligible volume of distribution due to poor absorption [1] No concerns regarding tissue accumulation or penetration into systemic compartments
Metabolism Negligible hepatic metabolism; potentially metabolized by intestinal enzymes and gut microbiota [1] [5] Low potential for metabolic drug interactions; possible influence of gut flora on efficacy
Excretion Rapid excretion predominantly in stools; negligible renal excretion [1] [3] Safe for patients with renal impairment; no dosage adjustment required in renal dysfunction
Protein Binding Not applicable due to lack of systemic absorption [6] Unlikely to displace or be displaced by other protein-bound drugs
Half-life Reported as 4.08 hours in combination with metformin [6] Requires multiple daily dosing around mealtimes for optimal efficacy
Quantitative Pharmacokinetic Parameters

While this compound itself demonstrates minimal systemic absorption, its pharmacokinetic parameters have been characterized when administered in fixed-dose combination products:

Table 2: Quantitative Pharmacokinetic Parameters of this compound in Combination Formulations

Parameter Value Context Reference
Cmax 1.38 μg/mL This compound with metformin [6]
AUC 8.17 μg·h/mL This compound with metformin [6]
Tmax 2.5 hours This compound with metformin [6]
Half-life 4.08 hours This compound with metformin [6]
Bioequivalence GMR: 102.4% (Cmax), 107.1% (AUC) Fixed-dose combination vs. co-administered drugs [7]

The fixed-dose combination of this compound with metformin has demonstrated bioequivalence with co-administered individual formulations, with geometric mean ratios (GMRs) of 102.4% for Cmax and 107.1% for AUC, meeting regulatory criteria for bioequivalence [7]. This supports the therapeutic interchangeability of these administration methods while potentially improving patient compliance through reduced pill burden.

Mechanism of Action and Intestinal Activity

Enzymatic Inhibition and Glucose Modulation

This compound exerts its therapeutic effects through reversible competitive inhibition of membrane-bound intestinal α-glucosidase enzymes located in the brush border of enterocytes in the small intestine [1] [2]. These enzymes, including sucrase, maltase, isomaltase, and glucoamylase, are normally responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides such as glucose [3]. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, resulting in reduced postprandial blood glucose elevations [1]. Unlike acarbose, this compound has no inhibitory activity against pancreatic α-amylase or lactase, thus avoiding lactose intolerance as a side effect [1] [2].

The diagram below illustrates this compound's mechanism of action and metabolic pathway:

G Carbohydrates Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Digestion Disaccharides Disaccharides Oligosaccharides->Disaccharides α-glucosidase Monosaccharides Monosaccharides Disaccharides->Monosaccharides α-glucosidase Absorption Absorption Monosaccharides->Absorption This compound This compound AlphaGlucosidase AlphaGlucosidase This compound->AlphaGlucosidase Competitive Inhibition IntestinalMicrobiota IntestinalMicrobiota This compound->IntestinalMicrobiota AlphaGlucosidase->Disaccharides SystemicCirculation SystemicCirculation Absorption->SystemicCirculation Metabolism Metabolism IntestinalMicrobiota->Metabolism Excretion Excretion Metabolism->Excretion

This compound inhibits α-glucosidase enzymes, delaying carbohydrate breakdown and glucose absorption. It may be metabolized by intestinal microbiota before excretion.

Endocrine Effects and Additional Mechanisms

Beyond its primary enzymatic inhibition, this compound demonstrates several endocrine effects that contribute to its glycemic benefits. The drug facilitates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, improves insulin sensitivity, and inhibits glucagon release [1] [2]. Additionally, this compound reduces the secretion of gastric inhibitory polypeptide (GIP), which may further contribute to improved glycemic control [2]. These endocrine modifications result from the delayed carbohydrate absorption and subsequent changes in nutrient sensing by intestinal L-cells and K-cells [1].

The potency of this compound against specific disaccharidases has been quantitatively established through enzyme inhibition studies. This compound exhibits IC50 values of 1.5 × 10^(-2) μM for maltase and 4.6 × 10^(-3) μM for sucrase, demonstrating particularly strong inhibition against sucrase enzymes [2]. This differential inhibition profile may influence its relative efficacy against various dietary carbohydrate sources. The structural basis for this compound's potent inhibition lies in its valiolamine moiety connected to a propanediol moiety via a nitrogen bridge, which resembles the transition state of carbohydrate hydrolysis but is resistant to enzymatic cleavage [2].

Experimental Methodologies and Protocols

Pharmacokinetic Study Designs

Investigation of this compound pharmacokinetics requires specialized methodologies due to its limited systemic absorption. The following table outlines key experimental approaches for evaluating this compound pharmacokinetics and bioequivalence:

Table 3: Experimental Protocols for this compound Pharmacokinetic Assessment

Study Type Methodology Key Parameters Reference
Bioequivalence Study Randomized, open-label, single-dose, two-treatment, two-way crossover design with 7-day washout period Metformin pharmacokinetics (Cmax, AUC0-t) in fixed-dose combination vs. co-administered drugs [7]
Drug-Drug Interaction Open-label assessment of dapagliflozin pharmacokinetics with and without this compound coadministration Dapagliflozin exposure (AUC0-inf, Cmax) in presence and absence of this compound [8]
Pharmacodynamic Bioequivalence Randomized, 6-sequence, 3-period crossover with placebo control measuring glucose and insulin response Serum glucose and insulin Cmax, AUC0-2h, AUC0-4h [4]
Microbiota Metabolism In vitro incubation with intestinal contents; in vivo antibiotic pretreatment followed by glucose measurements This compound depletion rate; blood glucose lowering efficacy [5]
Detailed Experimental Protocol for Microbiota Metabolism Studies

Recent research has revealed that intestinal microbiota potentially contribute to this compound metabolism. The following protocol outlines methodology for investigating this phenomenon:

  • Animal Preparation and Dosing: Male ICR mice (7 weeks old) are divided into antibiotic-treated and vehicle-treated groups (n=5). The antibiotic group receives a mixture of erythromycin (300 mg/kg), oxytetracycline HCl (300 mg/kg), and cefadroxil (100 mg/kg) in saline orally for 3 successive days to suppress gut microbiota [5].

  • Intestinal Content Preparation: Twenty-four hours after the final dose, intestinal contents are harvested and homogenized with two volumes of potassium phosphate buffer (pH 7.4). The homogenate is centrifuged at 500 ×g for 10 minutes at 4°C, and the supernatant is collected for in vitro metabolic studies [5].

  • In Vitro Metabolism Incubation: Different concentrations of this compound are incubated with intestinal content preparations from both treatment groups. Samples are collected at predetermined time points and analyzed using LC-MS/MS to determine this compound depletion rates [5].

  • Analytical Method: this compound concentrations are quantified using HPLC connected to a mass spectrometer with an API-4000 instrument. Separation is achieved using an Agilent Eclipse plus C8 column (2.1×150 mm, 3.5 μm) with gradient elution consisting of 10 mM ammonium acetate buffer and acetonitrile [5].

  • In Vivo Validation: The pharmacodynamic effects of this compound (0.5 mg/kg) on starch-induced blood glucose elevation are compared between antibiotic-pretreated and control mice using a blood glucose monitoring system [5].

This methodology demonstrated that antibiotic pretreatment significantly reduced this compound metabolism, resulting in enhanced blood glucose-lowering effects, suggesting that intestinal microbiota contribute to this compound metabolism and may influence its clinical efficacy [5].

Drug Interactions and Safety Profile

Drug-Drug Interaction Potential

This compound demonstrates a favorable drug interaction profile due to its limited systemic absorption and negligible metabolism via hepatic cytochrome P450 enzymes. Controlled interaction studies have specifically evaluated potential interactions with commonly co-prescribed medications:

Table 4: Clinically Evaluated Drug Interactions with this compound

Interacting Drug Interaction Type Clinical Outcome Recommendation
Dapagliflozin Pharmacokinetic No significant effect on dapagliflozin exposure (AUC ratio: 1.009, 90% CI: 0.954-1.067) No dose adjustment needed [8]
Metformin Pharmacokinetic Bioequivalent exposure in fixed-dose combination vs. co-administration Appropriate for combination therapy [7]
Warfarin Pharmacokinetic No significant impact on pharmacokinetics No precaution needed [3]
Digoxin Pharmacokinetic No significant impact on pharmacokinetics No precaution needed [3]
Sulfonylureas Pharmacodynamic Additive glycemic effects; may diminish weight gain associated with sulfonylureas Monitor for hypoglycemia [1]
Insulin Pharmacodynamic Improved postprandial glucose control and HbA1c reduction in IDDM patients Monitor for hypoglycemia [1]

The absence of clinically significant interactions with dapagliflozin is particularly noteworthy, as these medications act through complementary mechanisms (reducing renal glucose reabsorption and delaying intestinal carbohydrate absorption, respectively) and their combination may provide enhanced glycemic control [8]. Similarly, the fixed-dose combination of this compound with metformin has demonstrated bioequivalence with co-administered individual formulations, supporting their combined use without dosage adjustments [7].

Adverse Effects and Safety Considerations

The safety profile of this compound is characterized primarily by gastrointestinal effects resulting from its mechanism of action:

  • Gastrointestinal Effects: The most commonly reported adverse effects include flatulence, abdominal distension, diarrhea, and abnormal bowel sounds, occurring in 20-30% of patients [1] [3]. These effects result from undigested carbohydrates reaching the colon where they undergo fermentation by gut microbiota, producing increased gas [3].

  • Time Course and Management: These gastrointestinal symptoms are typically mild to moderate in severity and tend to diminish with continued treatment [3]. Strategies to mitigate these effects include gradual dose escalation and dietary modifications to reduce complex carbohydrate intake [3].

  • Comparative Safety: In head-to-head comparisons with acarbose, this compound demonstrated similar efficacy with fewer gastrointestinal adverse reactions and less severe abdominal discomfort [2]. This improved tolerability may relate to this compound's more specific enzyme inhibition profile without anti-amylase activity [2].

  • Special Populations: this compound appears safe in elderly patients and those with hepatic dysfunction or mild to moderate renal impairment, as systemic exposure is negligible and renal excretion is minimal [1]. This makes it particularly suitable for diabetic patients with concomitant renal impairment who may not tolerate other antidiabetic medications requiring renal dosage adjustments.

Research Applications and Development Tools

PBPK Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling represents a valuable approach for predicting the pharmacokinetic behavior of drugs like this compound, particularly when clinical measurement is challenging due to limited systemic exposure. PBPK models incorporate both physiological parameters (tissue volumes, blood flow rates, enzyme abundances) and drug-specific parameters (permeability, protein binding, metabolic clearance) to simulate drug disposition [9]. The Simcyp Simulator, one of the most widely adopted PBPK platforms, has been used in the development of over 120 novel drugs approved by the FDA and is licensed by 11 regulatory agencies worldwide [10].

For this compound, PBPK modeling would primarily focus on gastrointestinal absorption and gut metabolism, incorporating factors such as intestinal transit times, gut wall metabolism, and microbiota interactions. The "bottom-up" approach to PBPK modeling begins with using preclinical data to construct and verify models in preclinical species before extrapolating to humans [9]. Key parameters for constructing a PBPK model for this compound would include its poor permeability, minimal metabolism, and potentially, data on its interaction with gut microbiota, though this would require sophisticated modeling of intestinal processes.

Pharmacodynamic Bioequivalence Approaches

For drugs with negligible systemic exposure like this compound, regulatory agencies have accepted pharmacodynamic endpoints as an alternative to conventional pharmacokinetic bioequivalence studies [4]. This approach was employed in a study comparing two 0.3-mg this compound formulations using serum glucose and insulin responses following a sucrose challenge [4]. The study design incorporated:

  • A randomized, 6-sequence, 3-period crossover design including placebo, test formulation, and reference formulation [4]
  • Measurement of serum glucose and insulin Cmax and AUC values following sucrose administration [4]
  • Statistical comparison of geometric mean ratios and 90% confidence intervals for pharmacodynamic parameters [4]

Interestingly, this particular study concluded that the two formulations did not meet regulatory criteria for bioequivalence despite having identical active ingredients, highlighting the sensitivity of pharmacodynamic approaches for evaluating locally acting gastrointestinal drugs [4]. This methodology provides a template for future bioequivalence assessments of this compound products when reformulated or developed as generic products.

Conclusion

This compound represents a unique therapeutic agent with a pharmacokinetic profile characterized by minimal systemic exposure and localized activity within the gastrointestinal tract. Its mechanism of action as a competitive inhibitor of intestinal α-glucosidase enzymes effectively delays carbohydrate digestion and absorption, resulting in improved postprandial glycemic control without stimulating insulin secretion. The ongoing research into gut microbiota-mediated metabolism of this compound suggests a more complex pharmacokinetic picture than previously recognized, with potential implications for interindividual variability in drug response.

References

voglibose indication for impaired glucose tolerance

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Voglibose in IGT

The primary evidence comes from a randomized, double-blind, placebo-controlled trial in Japan, a study significant enough to have its results published in The Lancet [1].

Trial Design Overview

Aspect Description
Objective To evaluate the effect of this compound on preventing onset of type 2 diabetes in IGT subjects [2].
Design Multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison [1] [2].
Participants 1,780 Japanese individuals with IGT [1].
Intervention This compound 0.2 mg or placebo, three times daily [1] [2].
Planned Duration At least 3 years (144 weeks) [1] [2].
Primary Outcome Progression from IGT to type 2 diabetes mellitus [2].

Key Efficacy Findings An interim analysis led to the early termination of the trial due to clear efficacy of this compound [1]. The results are summarized below:

Outcome Measure This compound Group Placebo Group Hazard Ratio (HR) P-value
Progression to Diabetes 50/897 (5.6%) 106/881 (12.0%) 0.577 (95% CI: 0.404-0.825) 0.0026
Achievement of Normoglycemia 599/897 (66.8%) 454/881 (51.5%) 1.539 Not Reported

The study concluded that this compound significantly reduced the risk of developing type 2 diabetes and significantly increased the chance of blood glucose levels returning to normal [1].

Mechanism of Action in IGT Management

This compound manages IGT through a localized action within the gastrointestinal tract [3].

G A Dietary Carbohydrates (Oligo-/Polysaccharides) B Alpha-Glucosidase Enzymes A->B Digestion C Monosaccharides (e.g., Glucose) B->C Conversion D Absorption into Bloodstream C->D E Postprandial Blood Glucose D->E This compound This compound Intake This compound->B Competitive & Reversible Inhibition

This compound's action is confined to the gut, which explains its favorable safety profile. It is poorly absorbed systemically, with most of the drug being excreted unchanged in the stool [3] [4] [5].

Safety and Tolerability Profile

The safety profile of this compound is characterized primarily by gastrointestinal side effects due to its mechanism of action.

Category Details
Common Side Effects Flatulence, abdominal distension, diarrhea, abdominal discomfort [3] [4].
Cause of Side Effects Undigested carbohydrates are fermented by colonic bacteria [3].
Nature of Side Effects Typically mild to moderate; often diminish with continued treatment [3].
Hypoglycemia Risk Unlike insulin or sulfonylureas, this compound alone does not cause hypoglycemia [3] [4].
Management Side effects can be minimized by gradual dose escalation and dietary adjustments [3].

Clinical Protocol and Practical Use

For researchers and clinicians, here are the key considerations for using this compound in IGT, based on the pivotal trial and pharmacological data.

Dosage and Administration

  • Recommended Dose: 0.2 mg, taken orally three times daily immediately before each meal [1] [2].
  • Dose Titration: The dose can be increased to 0.3 mg three times daily if no response is seen at the lower dose and the drug is well-tolerated, though the maximum recommended dose should not be exceeded [4].

Patient Selection and Monitoring

  • Ideal Candidate: Individuals with IGT confirmed by an oral glucose tolerance test, particularly those who struggle to maintain behavioral changes like diet and exercise [1].
  • Monitoring: Regular monitoring of glucose tolerance status is essential to assess the drug's effect in preventing progression to diabetes and promoting normoglycemia [1] [2].

The evidence supports this compound as an effective pharmacological option for managing Impaired Glucose Tolerance and preventing the progression to type 2 diabetes. Its unique, gut-focused mechanism offers a distinct approach to glycemic control.

References

Comprehensive Technical Analysis: Voglibose-Mediated Enhancement of the Incretin Effect and GLP-1 Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Voglibose is a potent competitive alpha-glucosidase inhibitor that was first discovered in 1981 and approved in Japan in 1994 for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus [1] [2]. As a synthetic compound with the chemical formula C₁₀H₂₁NO₇ and molecular weight of 267.28 g/mol, this compound belongs to the class of aminocyclitols and functions specifically within the gastrointestinal tract to delay carbohydrate digestion and absorption [3] [1]. Unlike other anti-diabetic medications that may exert systemic effects, this compound primarily acts locally within the intestinal lumen, where it reversibly inhibits membrane-bound intestinal alpha-glucosidase enzymes responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides [1].

The clinical significance of this compound stems from its targeted approach to managing postprandial glucose excursions, which are recognized as independent risk factors for diabetic complications, particularly cardiovascular diseases [4] [1]. By specifically addressing postprandial hyperglycemia, this compound complements the effects of other oral anti-diabetic agents and contributes to more comprehensive glycemic control. The drug has demonstrated particular utility in populations consuming high-carbohydrate diets, where postprandial glucose spikes are most pronounced [4]. Additionally, this compound has been investigated for its potential in preventing the progression from impaired glucose tolerance to overt type 2 diabetes, with studies showing significant risk reduction in high-risk populations [1].

From a clinical pharmacology perspective, this compound is characterized by minimal systemic absorption, with negligible metabolism in the liver and renal excretion, contributing to its favorable safety profile [1]. The lack of significant systemic exposure differentiates this compound from many other anti-diabetic medications and reduces the potential for systemic adverse effects. However, its localized action in the gastrointestinal tract does lead to characteristic side effects, primarily flatulence, diarrhea, and abdominal discomfort, resulting from increased carbohydrate fermentation in the colon [1]. The recommended dosing of this compound typically ranges from 0.2 mg to 0.3 mg administered three times daily before meals, with a maximum recommended dose of 0.6 mg three times daily to minimize gastrointestinal adverse effects while maintaining efficacy [1].

Primary Pharmacological Mechanism: Alpha-Glucosidase Inhibition

The fundamental mechanism of this compound's anti-diabetic action involves competitive inhibition of alpha-glucosidase enzymes located in the brush border of the small intestinal epithelium [1]. These membrane-bound enzymes, including sucrase, maltase, glucoamylase, and isomaltase, are normally responsible for the final steps of carbohydrate digestion, hydrolyzing oligosaccharides and disaccharides into monosaccharides (primarily glucose) that can be absorbed across the intestinal mucosa into the bloodstream [3]. By reversibly binding to these enzymes, this compound delays the digestion of complex carbohydrates, resulting in a slower and more prolonged absorption of glucose from the gastrointestinal tract [1].

The physiological consequence of this enzymatic inhibition is the attenuation of the rapid postprandial rise in blood glucose that typically occurs after carbohydrate-rich meals in diabetic patients. This mechanism is particularly important given that postprandial hyperglycemia contributes significantly to overall glycemic exposure as measured by HbA1c levels and represents an independent risk factor for cardiovascular complications in diabetes [4] [1]. Unlike sulfonylureas or insulin, this compound does not directly stimulate insulin secretion nor does it cause hypoglycemia when used as monotherapy, as its glucose-lowering effect is contingent upon carbohydrate consumption [1].

Table 1: Key Enzymatic Targets of this compound in the Small Intestine

Enzyme Target Substrate Specificity Physiological Role Effect of Inhibition
Sucrase Sucrose Hydrolyzes sucrose to glucose and fructose Delays digestion of table sugar
Maltase-glucoamylase Maltose, maltotriose Hydrolyzes maltose and short-chain oligosaccharides to glucose Slows breakdown of starch-derived sugars
Isomaltase Isomaltose, alpha-limit dextrins Hydrolyzes branch points in starch molecules Delays complete digestion of complex carbohydrates

A distinctive advantage of this compound over some other alpha-glucosidase inhibitors is its selective enzyme inhibition profile. Notably, this compound has no significant inhibitory activity against lactase, the enzyme responsible for lactose digestion, which explains why it does not cause lactose intolerance or related diarrheal symptoms that might occur with broader-spectrum enzyme inhibitors [1]. This selectivity contributes to its potentially improved gastrointestinal tolerability profile compared to other agents in the same class.

The timing of administration is crucial for this compound's therapeutic efficacy. Since the drug must be present in the intestinal lumen when carbohydrates arrive from the stomach, it is typically administered immediately before meals to ensure adequate enzyme inhibition during the digestive process [1]. The poorly absorbable nature of this compound ensures that its action remains primarily intraluminal, with minimal systemic exposure and consequently reduced risk of extra-intestinal adverse effects [1].

Enhancement of GLP-1 Secretion and the Incretin Effect

Beyond its primary mechanism of alpha-glucosidase inhibition, this compound exerts significant effects on the incretin system, particularly through the enhancement of glucagon-like peptide-1 (GLP-1) secretion [5] [6] [7]. GLP-1 is a critical incretin hormone produced primarily by intestinal L-cells in the distal jejunum, ileum, and colon in response to nutrient ingestion [8] [9]. The incretin effect refers to the phenomenon whereby oral glucose administration stimulates a much greater insulin secretory response compared to intravenous glucose administration, largely mediated by gut-derived hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) [9].

This compound enhances GLP-1 secretion through multiple interconnected mechanisms. Firstly, by delaying carbohydrate digestion and absorption, this compound causes undigested carbohydrates to reach the distal portions of the small intestine where L-cells are predominantly located [5] [6]. This increased delivery of carbohydrates to the lower gastrointestinal tract directly stimulates L-cells through multiple nutrient-sensing mechanisms, including sodium-coupled glucose transporters (SGLT) and various G protein-coupled receptors (GPCRs) that respond to nutrients and their metabolites [9]. The subsequent activation of these nutrient-sensing pathways triggers GLP-1 secretion into the circulation.

Table 2: this compound-Mediated Effects on GLP-1 Secretion and Metabolism

Parameter Effect of this compound Significance
Fasting GLP-1 Increased by 124% (p < 0.05) [5] Enhances basal incretin tone
Postprandial GLP-1 Increased by 94% (p < 0.001) [5] Augments meal-stimulated incretin effect
GLP-1 Content in Gut Increased [6] Suggests enhanced production or storage
DPP-4 Activity Decreased [6] Prolongs half-life of active GLP-1

Research has demonstrated that this compound treatment significantly increases both basal and glucose-dependent GLP-1 secretion. In diabetic KKAy mice, this compound enhanced active GLP-1 levels by 124% in the fasting state and by 94% after oral glucose loading compared to untreated diabetic controls [5]. Similar findings were reported in ob/ob mice, where chronic this compound administration increased active GLP-1 levels through both enhanced secretion and reduced degradation by dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for rapid GLP-1 inactivation [6]. This dual mechanism—enhancing secretion while simultaneously inhibiting degradation—makes this compound particularly effective at elevating and sustaining physiologically active GLP-1 levels.

The functional consequences of increased GLP-1 activity are multifaceted. GLP-1 exerts its glucose-lowering effects through several mechanisms, including glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release from pancreatic α-cells, delay of gastric emptying, and reduction of food intake through central appetite regulation [8] [9] [10]. These pleiotropic effects collectively contribute to improved glycemic control and may also provide benefits beyond glucose regulation, including potential cardioprotective and neuroprotective effects [8] [10].

Molecular Pathways and Signaling Mechanisms

GLP-1 Receptor Signaling and Downstream Effects

The GLP-1 receptor (GLP-1R) is a class B G-protein coupled receptor widely expressed in various tissues, including pancreatic islet cells, the central nervous system, cardiovascular system, and gastrointestinal tract [8] [10]. Activation of GLP-1R by GLP-1 initiates a complex intracellular signaling cascade that begins with the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels [10]. This elevation in cAMP activates two primary effector pathways: protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC), which synergistically mediate the pleiotropic effects of GLP-1 [10].

In pancreatic β-cells, acute GLP-1R activation enhances glucose-stimulated insulin secretion through multiple mechanisms. PKA-mediated phosphorylation of ATP-sensitive potassium channels (K-ATP channels) leads to channel closure, membrane depolarization, and increased calcium influx through voltage-dependent calcium channels, thereby stimulating insulin exocytosis [10]. Simultaneously, EPAC activation enhances the sensitivity of the exocytotic machinery to calcium and promotes the mobilization and priming of insulin granules from the reserve pool to the readily releasable pool [10]. These coordinated actions result in the potentiation of glucose-stimulated insulin secretion without increasing the risk of hypoglycemia, as the insulinotropic effect of GLP-1 remains glucose-dependent.

G This compound This compound Carbs Carbs This compound->Carbs Delays digestion Carbs->this compound Ingestion SCFAs SCFAs Carbs->SCFAs Colonic fermentation LCell LCell SCFAs->LCell SCFA receptors GLP1 GLP1 LCell->GLP1 Secretion GLP1R GLP1R GLP1->GLP1R Binding cAMP cAMP GLP1R->cAMP Activates PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin Insulin PKA->Insulin Stimulates secretion EPAC->Insulin Stimulates secretion

This compound enhances GLP-1 signaling through multiple pathways including SCFA production and direct receptor activation.

Impact on Short-Chain Fatty Acids and Intestinal Environment

This compound administration significantly alters the intestinal environment through its effects on the gut microbiota and their metabolic products. By delaying carbohydrate absorption in the small intestine, this compound increases the delivery of undigested carbohydrates to the distal gut, where they serve as substrates for microbial fermentation [5]. This fermentation process generates various short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which have been shown to increase significantly following this compound treatment [5].

These SCFAs exert multiple beneficial effects on glucose metabolism and intestinal function. They directly stimulate GLP-1 secretion from intestinal L-cells through activation of specific G-protein coupled receptors, particularly GPR43 (FFAR2) and GPR41 (FFAR3) [5] [9]. Additionally, SCFAs enhance the expression of monocarboxylate transporters (MCT1 and SMCT1) in the intestinal epithelium, facilitating SCFA absorption and amplifying their systemic effects [5]. Butyrate, in particular, serves as the primary energy source for colonocytes and contributes to the maintenance of intestinal barrier integrity, while acetate and propionate can enter the portal circulation and exert systemic metabolic effects, including improved insulin sensitivity and reduced hepatic gluconeogenesis.

Anti-inflammatory Effects and Endoplasmic Reticulum Stress Modulation

Emerging research has revealed that this compound exerts significant anti-inflammatory effects within the intestinal microenvironment. In diabetic KKAy mice, this compound treatment notably reduced the proportion of pro-inflammatory macrophages (CD11c+ F4/80+) in the ileum and decreased the expression of key inflammatory mediators, including nuclear factor kappa B (NF-κB) [5] [7]. Concurrently, this compound enhanced the expression of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin, which play critical roles in maintaining intestinal barrier integrity and preventing the translocation of pro-inflammatory bacterial components into the systemic circulation [5].

Another significant mechanism involves the modulation of endoplasmic reticulum stress (ERS). This compound has been shown to attenuate inositol-requiring protein 1α (IRE1α)-X-box binding protein 1 (XBP1)-mediated endoplasmic reticulum stress in the ileum of diabetic mice [5] [7]. Chronic endoplasmic reticulum stress has been implicated in the pathogenesis of insulin resistance and β-cell dysfunction in type 2 diabetes, and its amelioration by this compound represents a novel mechanism contributing to its therapeutic efficacy. The reduction in ER stress may result from improved metabolic homeostasis and decreased inflammatory signaling, creating a positive feedback loop that further enhances insulin sensitivity and β-cell function.

Experimental Evidence and Clinical Data

Preclinical Studies and Animal Models

Preclinical investigations using various animal models of diabetes have provided compelling evidence for this compound's mechanisms of action and therapeutic potential. In diabetic KKAy mice, an established model of type 2 diabetes, this compound treatment (1 mg/kg daily for 8 weeks) significantly improved multiple parameters of glycemic control, including reduced fasting blood glucose, postprandial blood glucose, and glycated hemoglobin (HbA1c) levels [5]. These improvements in glucose homeostasis were accompanied by enhanced GLP-1 secretion, as evidenced by significant increases in both fasting and glucose-stimulated active GLP-1 levels [5].

Further mechanistic insights were gained from studies in ob/ob mice, which demonstrated that chronic this compound administration increased active GLP-1 levels through a dual mechanism: enhancing GLP-1 secretion from intestinal L-cells while simultaneously decreasing dipeptidyl peptidase-4 (DPP-4) activity, the enzyme responsible for rapid GLP-1 degradation [6]. This combination of increased production and decreased clearance resulted in substantially elevated levels of physiologically active GLP-1, contributing to improved glucose tolerance and insulin sensitivity.

Table 3: Key Experimental Findings from Preclinical Studies

Study Model Treatment Protocol Key Findings Reference

| KKAy mice | 1 mg/kg/day for 8 weeks | • 124% increase in fasting GLP-1 • 94% increase in post-glucose GLP-1 • Increased acetic & propionic acid • Reduced pro-inflammatory macrophages • Ameliorated endoplasmic reticulum stress | [5] [7] | | ob/ob mice | Chronic administration | • Increased active GLP-1 levels • Enhanced GLP-1 secretion • Decreased DPP-4 activity • Increased gut GLP-1 content | [6] | | Rabbit ischemia-reperfusion model | Oral administration | • Cardioprotective effects • GLP-1 receptor-dependent mechanism • Activation of PI3K-Akt-eNOS pathway | [6] |

The intestinal effects of this compound have been characterized in considerable detail in these preclinical models. Histopathological analyses revealed that this compound treatment ameliorated diabetes-associated ileal damage, including epithelial injury, crypt fusion, submucosal and mucosal hypertrophy, and inflammatory cellular infiltrate [5]. These structural improvements were accompanied by functional enhancements in intestinal barrier integrity and reductions in systemic inflammatory markers, suggesting that this compound's benefits extend beyond glycemic control to include restoration of gastrointestinal health in the context of diabetes.

Human Clinical Trials and Real-World Evidence

Clinical evidence from human studies supports the preclinical findings and demonstrates this compound's efficacy in real-world settings. A recent large, real-world observational study conducted across 50 centers in India evaluated the effectiveness of a fixed-dose combination containing this compound, metformin, and glimepiride in 515 patients with uncontrolled type 2 diabetes [4]. After 12 weeks of treatment, significant improvements were observed in multiple glycemic parameters, including a 13.77% reduction in HbA1c (mean change of 1.25%), a 23.69% reduction in fasting blood glucose (mean change of 44.61 mg/dL), and a 24.57% reduction in postprandial blood glucose (mean change of 70.46 mg/dL) [4].

Notably, this study also demonstrated a significant reduction in body weight (4.43% decrease, mean change of 3.21 kg), which is particularly relevant given that many anti-diabetic medications, particularly insulin and sulfonylureas, are associated with weight gain [4]. The weight-reducing effect of this compound likely results from multiple mechanisms, including reduced carbohydrate absorption, enhanced GLP-1 signaling (which promotes satiety and reduces food intake), and possibly changes in gut microbiota composition and function.

G cluster_0 Mechanisms of Action cluster_1 Therapeutic Outcomes This compound This compound IntestinalEffects Intestinal Effects This compound->IntestinalEffects IncretinEffects Incretin System Effects This compound->IncretinEffects MetabolicOutcomes Metabolic Outcomes SCFA Increased SCFA production IntestinalEffects->SCFA Barrier Improved intestinal barrier IntestinalEffects->Barrier AntiInflamm Anti-inflammatory effects IntestinalEffects->AntiInflamm ERS Reduced ER stress IntestinalEffects->ERS DelayedCarbs DelayedCarbs IntestinalEffects->DelayedCarbs GLP1Secretion Enhanced GLP-1 secretion IncretinEffects->GLP1Secretion DPP4 Reduced DPP-4 activity IncretinEffects->DPP4 GLP1Signaling Enhanced GLP-1 signaling IncretinEffects->GLP1Signaling HbA1c Improved HbA1c MetabolicOutcomes->HbA1c Weight Weight reduction MetabolicOutcomes->Weight Insulin Improved insulin sensitivity MetabolicOutcomes->Insulin Cardio Cardiovascular benefits MetabolicOutcomes->Cardio PPG PPG MetabolicOutcomes->PPG Delayed Delayed carbohydrate carbohydrate digestion digestion , fillcolor= , fillcolor= SCFA->Insulin Barrier->Insulin AntiInflamm->Insulin ERS->Insulin GLP1Secretion->Weight GLP1Secretion->PPG DPP4->PPG GLP1Signaling->Weight GLP1Signaling->Cardio GLP1Signaling->PPG Reduced Reduced postprandial postprandial glucose glucose Weight->HbA1c Insulin->HbA1c DelayedCarbs->PPG PPG->HbA1c

Comprehensive mechanism of this compound action integrating intestinal and incretin effects leading to metabolic improvements.

Additional clinical studies have investigated the effects of this compound on specific patient populations. In elderly patients and those with hepatic dysfunction or mild to moderate renal impairment, this compound has demonstrated particular utility due to its primarily local action within the gastrointestinal tract and minimal systemic exposure [1]. This pharmacological profile reduces the risk of systemic adverse effects and drug interactions, making this compound a valuable option for patients with comorbidities or those taking multiple medications.

The preventive potential of this compound has been evaluated in individuals with impaired glucose tolerance. The STOP-NIDDM trial, while primarily investigating acarbose, demonstrated that alpha-glucosidase inhibitors as a class can reduce the risk of progression from impaired glucose tolerance to overt type 2 diabetes [1]. Specifically for this compound, a study by Kawamori et al. showed that treatment significantly lowered the risk of progression to type 2 diabetes in high-risk Japanese subjects with impaired glucose tolerance compared to placebo (hazard ratio 0.595), and significantly more subjects in the this compound group achieved normoglycemia [1].

Therapeutic Implications and Future Directions

The unique mechanistic profile of this compound, combining immediate alpha-glucosidase inhibition with multifaceted enhancement of the incretin system, positions it as a valuable therapeutic option in the management of type 2 diabetes. Its complementary mechanisms with other anti-diabetic agents make it particularly suitable for combination therapy, as demonstrated by the effectiveness of fixed-dose combinations containing this compound, metformin, and sulfonylureas [4]. These combinations leverage the distinct but synergistic mechanisms of action of each component, resulting in enhanced glycemic control while potentially mitigating the adverse effects associated with higher doses of individual agents.

The gut-centric action of this compound aligns with growing recognition of the importance of the gastrointestinal system in metabolic regulation. Beyond its immediate effects on carbohydrate digestion, this compound's ability to modulate the gut microbiota, increase SCFA production, reduce intestinal inflammation, and ameliorate endoplasmic reticulum stress represents a multimodal approach to diabetes management that addresses several pathophysiological aspects of the disease [5] [7]. These pleiotropic effects may explain some of the metabolic benefits observed with this compound therapy that extend beyond what would be expected from alpha-glucosidase inhibition alone.

Future research directions should focus on further elucidating the molecular mechanisms underlying this compound's effects on intestinal inflammation and endoplasmic reticulum stress, as these pathways represent potential therapeutic targets for novel anti-diabetic agents. Additionally, more detailed characterization of this compound's impact on the gut microbiome and its metabolic outputs could provide insights into individualized treatment approaches based on patients' microbial profiles. The potential applications of this compound in non-alcoholic fatty liver disease (NAFLD), cardiovascular protection, and other metabolic disorders also warrant further investigation, given the interconnected nature of these conditions and the pleiotropic effects observed with GLP-1 receptor activation [8] [10].

From a drug development perspective, this compound represents an interesting template for designing agents that target the gut-incretin axis. The development of novel formulations, such as the this compound oral disintegrating tablet, has already demonstrated improved medication compliance, which could translate to better long-term glycemic control [1]. Further innovations in drug delivery systems that optimize the gastrointestinal distribution and duration of action of this compound could enhance its efficacy while minimizing gastrointestinal adverse effects.

References

what is voglibose used for in diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voglibose

This compound is a synthetic compound belonging to the class of aminocyclitols and was first launched in Japan in 1994 [1] [2]. It is characterized as a small molecule with the chemical formula C10H21NO7 [1]. Unlike some other anti-diabetic agents, this compound acts locally within the gastrointestinal tract, is minimally absorbed systemically, and has a favorable profile for use in diverse patient populations [3] [4].

Mechanism of Action

This compound exerts its anti-hyperglycemic effect through reversible, competitive inhibition of membrane-bound intestinal alpha-glucosidases [3] [5]. The diagram below illustrates its primary mechanism and subsequent physiological effects.

G CompoundCarbs Complex Carbohydrates (Oligosaccharides, Disaccharides) AlphaGlucosidase Alpha-Glucosidase Enzymes (Sucrase, Maltase) CompoundCarbs->AlphaGlucosidase SimpleSugars Simple Sugars (Glucose) AlphaGlucosidase->SimpleSugars Absorption Glucose Absorption into Bloodstream SimpleSugars->Absorption PPHG Postprandial Hyperglycemia Absorption->PPHG This compound This compound Administration Inhibition Competitive & Reversible Inhibition of Enzymes This compound->Inhibition DelayedDigestion Delayed Carbohydrate Digestion Inhibition->DelayedDigestion Leads to ReducedAbsorption Reduced & Delayed Glucose Absorption DelayedDigestion->ReducedAbsorption ReducedPPHG Reduced Postprandial Blood Glucose & Insulin ReducedAbsorption->ReducedPPHG GLP1 Increased GLP-1 Secretion ReducedAbsorption->GLP1 FastingGlucose Lowered Fasting Glucose GLP1->FastingGlucose

This compound inhibits alpha-glucosidase enzymes, delaying carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia and increasing GLP-1 secretion.

Key Pharmacological Characteristics
  • Enzyme Specificity: this compound potently inhibits disaccharidases like sucrase, maltase, and isomaltase, but has no inhibitory action against pancreatic alpha-amylase or lactase [3] [5]. This specificity may contribute to its differentiated gastrointestinal side effect profile compared to other AGIs like acarbose [5] [6].
  • Systemic Exposure: this compound is poorly absorbed after oral administration [1] [3]. It undergoes little to no metabolism, and renal excretion is negligible, with undetectable plasma concentrations after an oral dose [3]. This results in a primarily local action within the gut lumen.
  • Incretin Modulation: Beyond enzyme inhibition, this compound facilitates the mobilization of endogenous glucagon-like peptide-1 (GLP-1) [3] [5] [7]. The delayed absorption of carbohydrates allows for enhanced GLP-1 secretion from distal L-cells in the intestine, which in turn enhances insulin secretion and sensitivity, and inhibits glucagon secretion, contributing to lowered fasting glucose levels [5] [7].

Clinical Applications and Usage

This compound is indicated for managing postprandial hyperglycemia across various therapeutic scenarios in diabetes management [1] [3] [4].

Primary Indications
  • Type 2 Diabetes Mellitus: Used as monotherapy alongside diet and exercise, or as add-on therapy with other oral hypoglycemic agents (e.g., metformin, sulfonylureas) or insulin when glycemic control is inadequate [1] [3] [8].
  • Prevention of Type 2 Diabetes: Shown to significantly lower the risk of progression to frank diabetes in high-risk individuals with Impaired Glucose Tolerance (IGT) [3].
Secondary and Off-Label Uses
  • Glycogen Storage Disease Type Ib: Helps prevent hypoglycemia by inhibiting carbohydrate digestion [3] [4].
  • Non-Diabetic Hyperinsulinemia: Manages hypoglycemic attacks [3] [4].
  • Steroid-Induced Diabetes Mellitus: Limited clinical data supports its use in this setting [3] [4].

Clinical Efficacy Data

Clinical trials and real-world studies demonstrate that this compound effectively improves key glycemic parameters, particularly postprandial glucose and HbA1c.

Monotherapy and Real-World Evidence

The 12-week prospective, observational VICTORY study in India provided real-world evidence for this compound use [9].

Table 1: Efficacy Outcomes from the VICTORY Real-World Study (12 Weeks, n=1,365) [9]

Parameter Baseline (Mean) Week 12 (Mean) Mean Change (Δ) P-value
HbA1c (%) 8.27% 7.29% -0.98% < 0.001
Fasting Blood Glucose (mg/dL) 146.2 mg/dL 119.1 mg/dL -27.1 mg/dL < 0.001
Postprandial Blood Glucose (mg/dL) 231.9 mg/dL 179.7 mg/dL -52.2 mg/dL < 0.001
Body Weight (kg) 71.4 kg 70.4 kg -1.00 kg 0.121 (NS)

NS: Not Significant

Combination Therapy and Comparative Efficacy
  • Comparison with Acarbose: A crossover comparative study found that both this compound (0.2 mg TID) and acarbose (100 mg TID) significantly decreased HbA1c and postprandial glucose [6]. While efficacy was similar, this compound was associated with significantly fewer gastrointestinal adverse events (increased flatulence: 56.7% vs. 90%) [6].
  • Synergy with Metformin: A 24-week randomized controlled trial in drug-naïve patients demonstrated that a fixed-dose combination of this compound plus metformin was superior to metformin monotherapy [10]. The combination resulted in a significantly greater reduction in HbA1c (-1.62% vs. -1.31%), greater weight loss (-1.63 kg vs. -0.86 kg), and improved glycemic variability without increasing hypoglycemia risk [10].

Safety and Tolerability Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate and primarily gastrointestinal due to its localized mechanism of action.

Table 2: Adverse Drug Reactions Associated with this compound

Category Common Adverse Reactions (< 1-20%) Serious/Rare Adverse Reactions
Gastrointestinal Flatulence, Diarrhea, Abdominal pain/discomfort, Bloating, Abdominal fullness, Nausea [8] [6] [4] Pneumatosis intestinalis (gas cysts in the bowel wall) [8] [4]
Hepatic Asymptomatic elevation of liver enzymes (up to 20%) [4] Severe cholestasis, Hepatitis (hypersensitivity) [4]
Metabolic - Hypoglycemia (especially when combined with other antidiabetics) [4]
Neurological Dizziness (transient, soon after dose) [4] -
Dermatological Skin rash [8] -
Precautions and Contraindications
  • Contraindications: Patients with chronic intestinal disorders, inflammatory bowel disease, intestinal obstruction, or severe hepatic impairment should avoid this compound [8] [4].
  • Special Populations: Considered safe in elderly patients and those with mild to moderate renal impairment, but should be avoided in end-stage renal disease [3] [4].

Experimental Research Considerations

For researchers designing studies involving this compound, key methodological details from clinical trials provide a foundation for protocol development.

Dosing and Administration in Clinical Trials
  • Standard Dosing: Clinical trials typically use 0.2 mg or 0.3 mg administered orally three times daily immediately before meals [3] [8] [10]. The maximum recommended daily dose is 0.6 mg [8].
  • Dose Titration: In some study designs, a dose escalation strategy is employed after 4-8 weeks if adequate glycemic control is not achieved [10].
  • Formulations: Studies have utilized both conventional tablets and oral disintegrating tablets (ODT), with ODT formulations noted for potentially improving medication compliance [3] [4].
Key Efficacy Endpoints and Assessments
  • Primary Endpoint: Change in HbA1c from baseline to study endpoint is the most common primary efficacy measure [10] [9].
  • Secondary Endpoints:
    • Postprandial Glucose (PPG): Measured at 1-hour and 2-hour intervals after a meal [6].
    • Fasting Plasma Glucose (FPG) [9].
    • Glycemic Variability: Assessed using metrics like the M-value derived from self-monitored blood glucose (SMBG) profiles [10].
    • Body Weight [10] [9].
    • Lipid Parameters (e.g., LDL-cholesterol) [7].
Safety Assessments
  • Primary Safety Measures: Monitoring incidence and severity of gastrointestinal adverse events [10] [6].
  • Laboratory Tests: Regular assessment of liver function tests (LFTs) and renal function [10] [4].
  • Hypoglycemia Events: Documented episodes of hypoglycemia, particularly when used in combination with insulin or insulin secretagogues [9].

Conclusion

References

Comprehensive Technical Guide: Voglibose Clinical Pharmacology and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Clinical Pharmacology

Voglibose is a competitive alpha-glucosidase inhibitor (AGI) used primarily for managing postprandial hyperglycemia (PPHG) in Type 2 Diabetes Mellitus (T2DM). First discovered in Japan in 1981 and approved for clinical use in 1994, it acts locally in the gastrointestinal tract to delay carbohydrate digestion and absorption [1] [2]. This agent is particularly significant in Asian populations with high-carbohydrate diets, where PPHG is a prominent clinical challenge [3].

This compound's structure features a valiolamine moiety connected to a propanediol moiety via a nitrogen bridge, which is critical for its high-affinity binding to digestive enzymes [2]. Its IC₅₀ values against porcine intestinal maltase and sucrase are approximately 1.5 × 10⁻² µM and 4.6 × 10⁻³ µM, respectively, demonstrating potent inhibitory activity [2].

Mechanism of Action: Multifaceted Glycemic Control

This compound exerts its antihyperglycemic effects through several interconnected mechanisms, primarily targeting intestinal carbohydrate digestion with additional systemic benefits.

Voglibose_Mechanism Carbohydrates Complex Carbohydrates (Oligosaccharides, Disaccharides) Enzymes Alpha-Glucosidase Enzymes (Maltase, Sucrase, Isomaltase) Carbohydrates->Enzymes Normal Digestion Glucose Delayed Glucose Absorption Enzymes->Glucose Impaired Conversion to Monosaccharides Inhibition This compound Binding (Competitive Reversible Inhibition) Inhibition->Enzymes Competitive Inhibition Systemic Systemic Effects: • Reduced Postprandial Glucose • Enhanced Insulin Sensitivity • Potential Weight Loss Glucose->Systemic Primary Effect GLP1 ↑ GLP-1 Secretion GLP1->Systemic Secondary Effect

Figure 1: Multimodal Mechanism of Action of this compound in Glycemic Control

Primary Intestinal Mechanism

This compound reversibly and competitively inhibits membrane-bound intestinal alpha-glucosidases including sucrase, maltase, isomaltase, and glucoamylase in the brush border of the small intestine [1] [2]. This inhibition delays the conversion of complex carbohydrates, oligosaccharides, and disaccharides into absorbable monosaccharides (primarily glucose), thereby reducing the rate of glucose absorption and blunting postprandial blood glucose excursions [4] [2].

Unlike acarbose, this compound has no inhibitory activity against pancreatic alpha-amylase and lactase, which may contribute to its differentiated gastrointestinal side effect profile [1] [2].

Secondary Endocrine Effects

Beyond its local intestinal action, this compound influences incretin hormones:

  • Enhanced GLP-1 Secretion: By delaying carbohydrate absorption to more distal intestinal segments, this compound increases and prolongs postprandial glucagon-like peptide-1 (GLP-1) secretion [1] [5]. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and may improve insulin sensitivity [1] [2].
  • Reduced GIP: this compound decreases gastric inhibitory polypeptide (GIP) plasma concentrations, as glucose absorption in the proximal intestine is necessary for GIP secretion [2].

Recent research indicates this compound may also improve intestinal homeostasis by increasing beneficial short-chain fatty acids (SCFAs) like acetic acid and propionic acid, reducing pro-inflammatory macrophages, attenuating endoplasmic reticulum stress, and enhancing tight junction protein expression [5].

Pharmacokinetic Profile

This compound exhibits pharmacokinetic properties optimized for local intestinal activity with minimal systemic exposure.

Table 1: Comprehensive Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Significance
Absorption Poorly absorbed after oral administration; plasma concentrations often undetectable [1] [4]. Primarily acts locally within GI tract; minimal systemic effects.
Metabolism Negligible hepatic metabolism; no identified metabolites [1] [4]. Low risk of hepatic interactions; no active metabolites.
Excretion Negligible renal excretion [1]. Safe in patients with renal impairment; no dose adjustment needed.
Protein Binding Not available (due to poor absorption) [4]. Unlikely to cause protein-binding displacement interactions.
Half-life (t₁/₂) Approximately 4.08 hours when reported with metformin [4]. Supports thrice-daily (TID) dosing regimen before meals.
Tmax ~2.5 hours (when reported with metformin) [4]. Consistent with delayed gastrointestinal activity.

The negligible absorption and metabolism profile contribute to this compound's favorable drug interaction potential and safety in special populations, including the elderly and those with hepatic or renal impairment [6] [1].

Therapeutic Indications and Clinical Applications

This compound is approved for several glycemic control indications with emerging applications under investigation.

Table 2: Evidence-Based Therapeutic Indications and Applications of this compound

Indication / Application Dosage Regimen Level of Evidence Key Clinical Outcomes
T2DM: Monotherapy or Combination 0.2-0.3 mg TID before meals [1]. Approved; Multiple RCTs [1] [3]. Reduces PPBG, HbA1c (0.5-1.6%), weight neutral or loss [1] [3].
Fixed-Dose Combination with Metformin This compound (0.2 mg) + Metformin (250/500 mg) TID [3]. Phase 3 RCT [3]. Superior HbA1c reduction (-1.62%) vs. metformin alone (-1.31%); significant weight loss [3].
Prevention of T2DM in IGT 0.2 mg TID before meals [1]. RCT (Kawamori et al.) [1]. 40.5% risk reduction for progression to T2DM vs. placebo [1].
Adjunct to Insulin Therapy 0.2-0.3 mg TID before meals [1]. Clinical studies [1]. Improves PPBG and HbA1c in inadequately controlled patients [1].
Glycogen Storage Disease Type Ib 0.1 mg with lunch and dinner [1]. Clinical reports [1]. Reduces hypoglycemic episodes [1].
Investigational: Anti-melanogenic Topical formulations (50-100 µM) [7]. In vitro and preliminary data [7]. Inhibits tyrosinase, melanin synthesis; potential for hyperpigmentation disorders [7].
Special Population Considerations
  • Elderly Patients: Suitable with no dose adjustment required due to minimal systemic exposure [1].
  • Hepatic/Renal Impairment: Safe in mild to moderate impairment; preferred when other OADs are contraindicated [1].
  • Non-Diabetic Applications: Used in non-diabetic hyperinsulinemia and steroid-induced diabetes, though clinical data in these settings remain limited [1].

Drug-Drug Interaction Profile

This compound demonstrates a low drug interaction potential due to its minimal systemic absorption and lack of significant metabolism [6]. Critical evaluation of clinical data suggests that the absorption and bioavailability of many coadministered drugs are not meaningfully affected from a clinical perspective [6].

Table 3: Clinically Evaluated Drug-Drug Interactions with this compound

Interacting Drug Interaction Outcome Clinical Management
Dapagliflozin (SGLT2 inhibitor) No clinically significant PK interaction; geometric ratio for AUC with/without this compound: 1.009 (90% CI: 0.954-1.067) [8]. Can be co-administered without dose adjustment [8].
Metformin No pharmacokinetic interaction observed; safe and effective FDC [3]. Fixed-dose combination available and recommended [3].
Sulfonylureas Additive glycemic effect; may diminish insulinotropic and weight-increasing effects of sulfonylureas [1]. Monitor for enhanced hypoglycemic effect.
Digestive Enzymes Potential antagonism of effect (theoretical) [6]. Avoid concurrent administration.

Experimental Methodologies for this compound Research

Clinical Trial Design for Efficacy Assessment

A representative Phase 3 trial design for evaluating this compound efficacy in drug-naïve T2DM patients [3]:

  • Study Design: Multicenter, randomized, double-blind, parallel-group.
  • Participants: Patients aged 20-70 years with HbA1c 7.0-11.0%, drug-naïve for at least 8 weeks.
  • Intervention: this compound plus metformin FDC (0.2/250 mg) vs. metformin alone (500 mg), titrated to 0.2/500 mg TID or metformin 500 mg TID based on FBG ≥126 mg/dL at weeks 4, 8, or 12.
  • Primary Endpoint: Change in HbA1c from baseline to Week 24.
  • Key Secondary Endpoints: Changes in FPG, 2h-PPG, glycemic variability (M-values), body weight, and proportion achieving HbA1c targets (<6.5%, <7.0%).
  • Statistical Analysis: ANCOVA with baseline HbA1c as covariate; per-protocol population.
Pharmacokinetic Interaction Study Protocol

A standardized open-label, two-period, crossover design to assess the effect of this compound on other drugs [8]:

  • Period 1: Single dose of investigational drug (e.g., dapagliflozin 10 mg) co-administered with steady-state this compound (0.2 mg TID).
  • Washout: 7-day washout for both drugs.
  • Period 2: Single dose of investigational drug administered alone.
  • Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at regular intervals up to 72 hours post-dose in each period.
  • Analysis: Non-compartmental PK analysis; geometric mean ratios (GMR) with 90% confidence intervals for AUC₀–inf and Cₘₐₓ.
Advanced Formulation Development

Recent nanotechnology approaches have been employed to enhance this compound delivery:

  • This compound Nanosponges Formulation (V-NSF): Prepared by emulsion solvent propagation method using ethyl cellulose and β-cyclodextrin [9]. Characterization includes particle size (~270 nm), PDI (~0.165), and entrapment efficiency (~78%) [9].
  • This compound Nanocrystals Formulation (V-NCF): Produced via high-speed homogenization with particle size ~131 nm and PDI ~0.140 [9].
  • Box-Behnken Design: Used for optimization of nanoformulations, evaluating factors like polymer concentration, surfactant ratio, and homogenization speed [9].

These advanced formulations aim to improve bioavailability and therapeutic efficacy, with in vivo studies in Sprague-Dawley rats showing promising antidiabetic effects [9].

Conclusion and Future Perspectives

This compound remains an important therapeutic option for managing postprandial hyperglycemia, particularly in populations with high-carbohydrate diets. Its unique mechanism of action, favorable safety profile, and low interaction potential make it suitable for combination therapy across diverse patient populations.

Future research directions include:

  • Novel Formulations: Nanotechnology approaches to enhance bioavailability and patient compliance [9].
  • Drug Repurposing: Exploration of anti-melanogenic effects for dermatological applications [7].
  • Mechanistic Elucidation: Further investigation of gut-mediated effects on inflammation and endoplasmic reticulum stress [5].
  • Long-term Outcomes: More evidence on cardiovascular risk reduction through postprandial glucose control [1] [10].

References

LC-MS/MS method for voglibose quantification in tablets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voglibose and Analytical Challenge

This compound is a potent alpha-glucosidase inhibitor used for managing type 2 diabetes. It acts within the gastrointestinal tract to delay glucose absorption and reduce post-prandial blood glucose peaks [1]. A significant challenge in analyzing this compound in pharmaceutical tablets is its very low dosage (e.g., 0.2 or 0.3 mg per tablet) and its structure as a carbohydrate, which lacks natural chromophore or fluorophore groups, making sensitive detection difficult [1]. This necessitates highly sensitive analytical methods like LC-MS/MS, which avoids the need for complex derivatization required by other techniques [2].

LC-MS/MS Method Workflow

The following diagram illustrates the complete experimental procedure from sample preparation to final quantification:

G LC-MS/MS Analysis Workflow for this compound start Start Analysis sample_prep Sample Preparation 1. Crush and extract tablets 2. Dilute with mobile phase 3. Centrifuge and filter start->sample_prep lc_system Liquid Chromatography Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate buffer / Acetonitrile sample_prep->lc_system ms_detection MS/MS Detection Ionization: ESI Positive Mode MRM: m/z 268.1 → product ion lc_system->ms_detection data_analysis Data Analysis Quantification using calibration curve ms_detection->data_analysis end Generate Report data_analysis->end

Materials and Instrumentation

1. Chemical and Reagents:

  • Analyte: this compound standard (high purity).
  • Pharmaceutical Sample: this compound tablets (e.g., 0.2 mg or 0.3 mg strength).
  • Solvents: LC-MS grade water, methanol, and/or acetonitrile.
  • Buffers: Ammonium acetate or ammonium formate for mobile phase.

2. Instrumentation:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source [3] [2].
  • Data System: Software for data acquisition and processing.

Detailed Experimental Protocol

1. Standard and Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). Dilute serially to create calibration standards covering the expected concentration range (e.g., 25–1200 ng/mL) [2].
  • Tablet Sample Preparation:
    • Accurately weigh and crush not less than 20 tablets.
    • Transfer an equivalent weight of one tablet's powder to a volumetric flask.
    • Add diluent (e.g., mobile phase), sonicate for 10-15 minutes to extract, and dilute to volume.
    • Centrifuge the solution and filter the supernatant through a 0.22 µm membrane filter before injection [1].

2. Liquid Chromatography Conditions The table below summarizes typical LC conditions for this compound separation:

Parameter Specification
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Ammonium acetate buffer (e.g., 10 mM) : Acetonitrile (isocratic or gradient)
Flow Rate 0.5 - 1.0 mL/min (may require splitting before MS)
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

3. Mass Spectrometric Detection The table below summarizes typical MS/MS conditions for this compound detection:

Parameter Specification
Ionization Mode Electrospray Ionization (ESI), positive mode [2]
Precursor Ion (m/z) 268.1 [3] [2]
Detection Mode Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) [3] [2]
Source Temperature Optimize for sensitivity (e.g., 100-150 °C)
Desolvation Gas Nitrogen or Argon, optimize flow
Cone Voltage / Collision Energy Optimize for maximum response of precursor and product ions

Method Validation Summary

The developed LC-MS/MS method should be validated according to ICH guidelines. Key parameters and typical results are summarized below:

Validation Parameter Result / Description
Linearity & Range 25 - 1200 ng/mL with correlation coefficient (r²) > 0.999 [2]
Limit of Detection (LOD) 1.5 - 18 ng/mL [3] [2]
Limit of Quantification (LOQ) 3.0 ng/mL [2]
Accuracy (% Recovery) 98 - 102% [2]
Precision (% RSD) < 2% for both repeatability and intermediate precision

Specific Applications: The validated method is successfully applicable for:

  • Assay: Determining the percentage of this compound content in the tablet formulation [1] [2].
  • Content Uniformity: Ensuring the amount of this compound in individual tablets meets specifications [1] [2].

Key Considerations for the Analyst

  • Matrix Effects: As observed in other LC-MS/MS analyses of complex samples, matrix effects can be a major concern [4]. To mitigate this, use a stable isotope-labeled internal standard if available, or employ matrix-matched calibration standards for quantification [4].
  • System Suitability: Before analysis, perform system suitability tests to ensure the LC-MS/MS system meets predefined criteria for resolution, sensitivity, and precision.
  • Specificity: The method should demonstrate that the this compound peak is well-resolved and free from interference from tablet excipients or potential degradation products.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in low-dose tablet formulations. The method is fully validated, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine quality control analyses, including assay and content uniformity testing in pharmaceutical development.

References

voglibose analytical method development and validation

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Analytical Methods for Voglibose

This compound is a potent alpha-glucosidase inhibitor used for managing type 2 diabetes. A significant challenge in its analysis is its low dosage in tablets (0.2 mg or 0.3 mg) and the fact that it is a carbohydrate lacking natural chromophores, making direct UV detection difficult [1]. Consequently, specialized methods have been developed for its quantification in pharmaceutical formulations.

The table below summarizes the core characteristics of the established methods:

Method Detector / Technique Key Feature / Derivative Reported LOD Reported LOQ Linear Range
LC-MS/MS [2] [1] Mass Spectrometer (ESI+) Direct analysis; no derivatization required 1.5 ng/mL [2] 3.0 ng/mL [2] 25 - 1200 ng/mL [2]
HPLC-FD [1] Fluorescence Detector (FD) Post-column derivatization with taurine Not Specified Not Specified Demonstrated for tablet analysis
UV Spectrophotometry [3] UV Spectrophotometer Direct detection in 0.1N NaOH at 214.5 nm Not Specified Not Specified 5 - 25 μg/mL

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method

This method is suitable for direct, sensitive quantification of this compound and is ideal for content uniformity tests [2] [1].

  • Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer with Electrospray Ionization (ESI) in positive mode [2].
  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column [2].
    • Mobile Phase: Typically a gradient or isocratic mixture of a volatile buffer (e.g., ammonium formate or acetate) and an organic solvent like acetonitrile or methanol [2] [4].
  • Sample Preparation:
    • Accurately weigh and powder not less than 20 tablets.
    • Transfer an equivalent of one tablet's weight to a volumetric flask.
    • Dissolve and dilute with an appropriate solvent (e.g., water, mobile phase).
    • Filter the solution using a 0.22 μm membrane filter [1].
  • Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode for high specificity. The precursor ion for this compound is monitored [2].
  • Validation: The method should be validated for linearity, precision, accuracy, LOD, and LOQ per ICH Q2(R1) guidelines [2].

workflow start Start Method prep Sample Preparation: - Powder tablets - Dissolve in solvent - Filter (0.22 µm) start->prep lc Liquid Chromatography: - Reversed-Phase C18 Column - Gradient/Isocratic Elution prep->lc ms Mass Spectrometry: - ESI Positive Ion Mode - SRM Detection lc->ms data Data Analysis: - Peak Integration - Quantification ms->data end Validated Result data->end

LC-MS/MS Workflow for this compound

Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection

This method is recommended when an MS detector is unavailable. It involves converting this compound into a fluorescent compound for highly sensitive detection [1].

  • Instrumentation: HPLC system with a fluorescence detector, a post-column reaction system, and a pump [1].
  • Chromatographic Conditions:
    • Column: Reversed-phase column (e.g., C18).
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water [1].
  • Post-Column Derivatization:
    • Oxidation: After the analytical column, the effluent is mixed with an oxidizing agent, sodium periodate (20 mM), to oxidize this compound [1].
    • Derivatization: The oxidized stream is then mixed with a solution of taurine (15 mM) in a basic medium (e.g., potassium hydroxide solution) to form a fluorescent derivative [1].
    • The reaction mixture flows through a reaction coil (maintained at a specific temperature, e.g., 40°C) to allow the reaction to complete [1].
  • Detection: Fluorescence detection is performed with specific excitation and emission wavelengths (e.g., Ex: 347 nm, Em: 447 nm) [1].
  • Validation: The method must be validated for specificity, as it must resolve the this compound peak from any potential degradation products formed under stress conditions.

hplc_fd hplc HPLC Pump & Column mix1 Mixing Tee hplc->mix1 oxidizer Sodium Periodate (20 mM) Pump oxidizer->mix1 coil1 Reaction Coil (Oxidation) mix1->coil1 mix2 Mixing Tee coil1->mix2 taurine Taurine & KOH (15 mM) Pump taurine->mix2 coil2 Reaction Coil (Derivatization, 40°C) mix2->coil2 detector Fluorescence Detector (Ex: 347 nm / Em: 447 nm) coil2->detector

HPLC-FD with Post-Column Derivatization

Method Validation Parameters

All developed methods must be validated according to international guidelines like ICH Q2(R1) to ensure reliability and reproducibility [3]. The table below outlines the key validation parameters and typical targets for a method like the stability-indicating UV assay [3]:

Parameter Validation Requirement Typical Target (e.g., UV Method)
Linearity A series of concentrations analyzed to establish a linear relationship. Correlation coefficient (r²) ≥ 0.999 [3].
Range The interval between the upper and lower concentration levels of analyte. Demonstrated from 5-25 μg/mL [3].
Precision The closeness of agreement between a series of measurements. % RSD for intra-day & inter-day precision < 2% [3].
Accuracy The closeness of the measured value to the true value. Recovery of drug from spiked samples: 98-102% [3].
LOD & LOQ The lowest amount of analyte that can be detected or quantified. LOD and LOQ are determined and reported (e.g., LOQ of 3.0 ng/mL for LC-MS/MS) [2].
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The method should be able to detect this compound in the presence of its degradation products [3].

Application Notes & Troubleshooting

  • Forced Degradation Studies: For a stability-indicating method, this compound API and tablet samples should be subjected to stress conditions—acidic, alkaline, oxidative, thermal, and photolytic—to demonstrate the method's specificity in separating the parent drug from its degradation products [3].
  • Analysis of Tablets: The primary applications of these methods are for determining the content uniformity, assay, and dissolution profile of low-dose this compound tablets (0.2 mg/0.3 mg) [1].
  • Troubleshooting Low Sensitivity (HPLC-FD): If the fluorescence signal is weak, check the freshness and concentration of the sodium periodate and taurine solutions. Degradation of these reagents over time is a common cause of sensitivity loss [1].

References

Comprehensive Application Notes and Protocols on Voglibose in Triple Combination Therapy with Metformin and Glimepiride for Type 2 Diabetes Mellitus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. The management of T2DM often requires a multi-targeted therapeutic approach to address its multifaceted pathophysiology [1]. The fixed-dose combination (FDC) of voglibose (an alpha-glucosidase inhibitor), metformin (a biguanide), and glimepiride (a sulfonylurea) represents a rational polytherapeutic strategy that simultaneously targets postprandial hyperglycemia, insulin resistance, and insulin secretion deficiency.

This compound acts primarily by competitively inhibiting alpha-glucosidase enzymes in the small intestine, thereby delaying the digestion and absorption of complex carbohydrates and reducing postprandial blood glucose excursions [2]. Metformin's primary mechanism of action involves activation of the AMP-activated protein kinase (AMPK) pathway, which reduces hepatic gluconeogenesis and improves peripheral insulin sensitivity [1]. Glimepiride stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels (KATP), leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis [3]. This complementary mechanism of action provides a synergistic approach to glycemic control, addressing fasting plasma glucose, postprandial glucose, and overall glycemic variability.

Clinical Efficacy and Prescribing Patterns

Summary of Clinical Evidence

Recent clinical studies and real-world evidence have consistently demonstrated the efficacy of the this compound, metformin, and glimepiride combination in T2DM management. The table below summarizes key quantitative findings from recent investigations.

Table 1: Clinical Efficacy Data of this compound, Metformin, and Glimepiride Combination Therapy

Study Type Patient Population Key Efficacy Findings Reference
Clinician Perspective Study (n=472) Indian clinicians managing T2DM 80% reported effectiveness in managing all aspects of the glycemic hexad (fasting glucose, postprandial glucose, HbA1c, glycemic variability, overall and nocturnal hypoglycemia) [4].
Randomized Controlled Trial Drug-naïve, newly diagnosed T2DM patients This compound+metformin resulted in significantly greater HbA1c reduction (-1.62%) vs metformin alone (-1.31%); Significant weight loss advantage (-1.63 kg vs -0.86 kg) [5].
Retrospective Observational Study (n=8,587) Indian T2DM patients in routine practice Most prescribed strength: glimepiride 1 mg, metformin 500 mg, this compound 0.2 mg (40.14% of patients); Preferred dosing: once daily (52.92% of patients) [6].
Real-World Prescribing Patterns

A large-scale, real-world study provides insights into the practical application of this triple FDC therapy. The following table details the usage patterns observed across 8,587 patients in India.

Table 2: Prescribing Patterns of FDC of Glimepiride, Metformin, and this compound (n=8,587) [6]

Parameter Most Common Pattern Additional Data
Most Prescribed FDC Strength Glimepiride 1 mg / Metformin 500 mg / this compound 0.2 mg (40.14%) Glimepiride 2 mg / Metformin 500 mg / this compound 0.2 mg (22.17%); Glimepiride 2 mg / Metformin 500 mg / this compound 0.3 mg (18.04%)
Preferred Dosing Frequency Once daily (52.92%) Twice daily (47.41%)
Most Common Treatment Duration 1-3 months (48.78%) 3-6 months (22.46%); 6-12 months (12.72%)
Patient Profile Mean age: 54.91 years; Male (68%); Mean BMI: 28.41 kg/m² 35.23% newly diagnosed; 54.79% had family history of diabetes

Pharmacological Properties and Drug Interactions

Understanding the distinct pharmacokinetic and pharmacodynamic profiles of each component is crucial for predicting efficacy, safety, and potential drug interactions.

Table 3: Pharmacological Properties of Individual Components

Parameter This compound Metformin Glimepiride
Drug Class Alpha-glucosidase inhibitor [2] Biguanide [1] Sulfonylurea (second-generation) [3]
Mechanism of Action Competitive inhibition of intestinal alpha-glucosidase enzymes, delaying carbohydrate absorption [2] AMPK activation, reducing hepatic gluconeogenesis and improving insulin sensitivity [1] Blockade of pancreatic β-cell KATP channels, stimulating insulin secretion [3]
Absorption Slowly and poorly absorbed [2] Cmax: 1.38 mcg/ml; tmax: 2.5 hours (in combination with this compound) [2] Completely absorbed; tmax: 2-3 hours [3]
Metabolism Minimal metabolism [2] Not significantly metabolized Hepatic, primarily via CYP2C9 to active (M1) and inactive (M2) metabolites [3]
Half-life ~4.08 hours (with metformin) [2] ~4.08 hours (with this compound) [2] 5-9 hours [3]
Excretion Not specified Not specified Urine (60%) and feces (40%) as metabolites [3]

A clinical study investigating the pharmacokinetic interaction between glimepiride and Ojeok-san (OJS), a traditional herbal medicine, found that OJS co-administration reduced the systemic exposure of glimepiride, with the geometric mean ratio (GMR) of AUC~0-24h~ being 0.8592 (90% CI: 0.7923, 0.9318). This highlights the importance of screening for potential herb-drug interactions in clinical practice [7].

Experimental Protocols

Protocol for Clinical Efficacy and Safety Trial

This protocol outlines a method for evaluating the efficacy and safety of the triple FDC, based on designs used in recent clinical studies [4] [5].

  • Objective: To evaluate the change in HbA1c from baseline to week 24 as the primary efficacy endpoint, and to assess safety and tolerability.
  • Study Design: Multicenter, randomized, double-blind, parallel-group study.
  • Participants:
    • Inclusion Criteria: Adults aged 20-70 years with T2DM, HbA1c 7.0%-11.0%, either drug-naïve or on stable metformin therapy.
    • Exclusion Criteria: Type 1 diabetes, history of ketoacidosis, severe renal or hepatic impairment, hypersensitivity to study drug components, pregnancy or lactation.
  • Intervention:
    • Experimental Group: Fixed-dose combination of this compound (0.2 mg), Metformin (500 mg), and Glimepiride (1 mg).
    • Control Group: Metformin (500 mg) and Glimepiride (1 mg) combination.
    • Dosage: One tablet twice or three times daily before meals. A dose escalation may be implemented at weeks 4, 8, or 12 if average fasting blood glucose remains ≥126 mg/dL.
  • Assessments:
    • Efficacy: HbA1c, Fasting Plasma Glucose (FPG), 2-hour Postprandial Glucose (PPG), glycemic variability (M-value), body weight.
    • Safety: Adverse events (especially gastrointestinal events and hypoglycemic episodes), laboratory parameters (liver and renal function), vital signs.
  • Statistical Analysis: Use of Descriptive statistics for data analysis, with graphs and pie charts for visualization.
Protocol for In Vitro Mechanism of Action Studies

This protocol is designed to investigate the synergistic effects of the triple combination on insulin signaling pathways.

  • Objective: To assess the combined effect of this compound, metformin, and glimepiride on insulin receptor signaling and glucose uptake in cultured cells.
  • Cell Culture: Use of human hepatoma cell line (HepG2) and mouse myoblast cell line (C2C12). Differentiate C2C12 myoblasts into myotubes.
  • Treatment:
    • Control (vehicle only)
    • This compound (1 µM)
    • Metformin (10 µM)
    • Glimepiride (1 µM)
    • Dual combinations
    • Triple combination (this compound + Metformin + Glimepiride)
  • Assays:
    • Glucose Uptake Assay: Measure 2-Deoxy-D-[³H] glucose uptake in insulin-stimulated and basal states in C2C12 myotubes.
    • Western Blot Analysis: Analyze key signaling pathway proteins from cell lysates, including phospho-AKT (Ser473), total AKT, and AMPK phosphorylation.
    • Gene Expression Analysis: Quantify mRNA levels of key gluconeogenic enzymes (PEPCK, G6Pase) in HepG2 cells using RT-qPCR.
  • Data Analysis: Compare the effects of mono, dual, and triple therapy on glucose uptake and signaling pathway activation to identify synergistic interactions.

Signaling Pathways and Workflow Visualizations

Mechanism of Action Signaling Pathway

The following diagram illustrates the complementary mechanisms of action of this compound, metformin, and glimepiride in different target tissues.

triple_therapy_pathways Mechanism of Action of Triple Therapy cluster_intestine Intestine cluster_liver Liver cluster_pancreas Pancreatic β-Cell Carbs Complex Carbohydrates AlphaGlucosidase Alpha-Glucosidase Enzyme Carbs->AlphaGlucosidase Digestion This compound This compound This compound->AlphaGlucosidase Inhibits GlucoseUptake Reduced Glucose Absorption AlphaGlucosidase->GlucoseUptake Gluconeogenesis Gluconeogenesis ReducedGlucoseOutput Reduced Hepatic Glucose Output Gluconeogenesis->ReducedGlucoseOutput MetforminLiver Metformin AMPK AMPK Activation MetforminLiver->AMPK Activates AMPK->Gluconeogenesis Suppresses Glucose Elevated Blood Glucose KATPChannel KATP Channel Glucose->KATPChannel Closes Depolarization Membrane Depolarization KATPChannel->Depolarization Glimepiride Glimepiride Glimepiride->KATPChannel Blocks InsulinSecretion Stimulated Insulin Secretion InsulinSecretion->GlucoseUptake InsulinSecretion->ReducedGlucoseOutput CalciumInflux Calcium Influx Depolarization->CalciumInflux CalciumInflux->InsulinSecretion

Clinical Development Workflow

The following flowchart outlines the key stages in the preclinical and clinical development of the triple FDC therapy.

clinical_workflow Clinical Development Workflow for FDC Step1 1. Preclinical Assessment • Synergistic efficacy studies • Pharmacokinetic profiling • Toxicology Step2 2. Formulation Development • Fixed-dose combination • Bioequivalence studies • Stability testing Step1->Step2 Step3 3. Phase II Clinical Trial • Dose-ranging study • Efficacy and safety • Proof of concept Step2->Step3 Step4 4. Phase III Clinical Trial • Pivotal randomized controlled trial • HbA1c reduction primary endpoint • Safety profile establishment Step3->Step4 Step5 5. Regulatory Submission • New Drug Application (NDA) • Review and approval Step4->Step5 Step6 6. Phase IV / Post-Marketing • Real-world effectiveness • Long-term safety monitoring • Prescribing pattern analysis Step5->Step6

Safety and Tolerability Profile

The safety profile of the triple FDC is generally consistent with the known profiles of its individual components. Gastrointestinal adverse events, commonly associated with both this compound and metformin, are frequently reported but are often transient and manageable [5]. The risk of hypoglycemia, a concern with sulfonylureas like glimepiride, appears to be mitigated in this combination; studies have reported a low incidence of hypoglycemic events, which may be attributed to the complementary mechanisms of action that help stabilize postprandial glucose excursions and reduce glycemic variability [4] [5]. Furthermore, the combination has been found suitable for use in elderly patients, with 66% of experts in one survey preferring the this compound + sulfonylurea + metformin FDC for elderly patients with elevated postprandial glucose levels [4].

Conclusion

The fixed-dose combination of this compound, metformin, and glimepiride represents a rational and effective therapeutic strategy for the comprehensive management of T2DM. By targeting multiple pathophysiological defects simultaneously, this triple therapy offers robust glycemic control encompassing both fasting and postprandial glucose, reduces HbA1c, minimizes glycemic variability, and potentially lowers hypoglycemia risk. Real-world evidence supports its widespread use in clinical practice, particularly in populations with high carbohydrate intake. The provided experimental protocols and mechanistic insights offer researchers and drug development professionals a foundation for further investigation and optimization of this combination therapy.

References

Comprehensive Application Notes and Protocols: Voglibose as Add-on Therapy to Insulin in Diabetes Management

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Voglibose, a potent competitive alpha-glucosidase inhibitor, represents an important therapeutic option for enhancing glycemic control when used as an adjunct to insulin therapy in diabetes management. This approach specifically addresses postprandial hyperglycemia (PPHG)—a key determinant of overall glycemic control that often persists despite insulin treatment. By delaying carbohydrate digestion and absorption in the small intestine through reversible inhibition of alpha-glucosidase enzymes, this compound complements the peripheral glucose-lowering effects of insulin, resulting in significant reductions in HbA1c, postprandial glucose excursions, and glycemic variability. The unique pharmacological profile of this compound, characterized by minimal systemic absorption and primarily local gastrointestinal action, offers a favorable safety profile with minimal risk of systemic adverse effects or hypoglycemia when properly administered. These application notes provide comprehensive protocols for implementing this compound as an add-on to insulin therapy, supported by clinical evidence, mechanistic insights, and practical guidance for researchers and clinicians involved in diabetes drug development and treatment optimization.

Clinical Evidence and Rationale

Key Clinical Studies

The foundation for this compound as an adjunct to insulin therapy rests on substantial clinical evidence demonstrating its efficacy in improving glycemic control through complementary mechanisms of action. A prospective multicenter observational study (VICTORY) involving 1,365 patients with type 2 diabetes demonstrated that this compound therapy resulted in a mean reduction of 0.98% in HbA1c (from 8.27% to 7.29%, p<0.001) over 12 weeks, with significant decreases in both fasting blood glucose (27.1 mg/dL) and postprandial blood glucose (52.2 mg/dL) levels [1]. Importantly, this large real-world study confirmed the effectiveness of this compound across various therapeutic regimens, with 74.7% of participants receiving it as add-on therapy to other antidiabetic drugs [1].

A specialized study utilizing flash continuous glucose monitoring (FreeStyle Libre Pro) provided detailed insights into this compound's impact on glycemic variability in Indian patients with type 2 diabetes receiving stable doses of metformin or metformin+sulfonylurea. The addition of this compound significantly reduced the average number of glycemic excursions per day, percent time spent above target glucose range, mean postprandial glucose area under the curve, and mean amplitude of glycemic excursion (MAGE)—considered the gold standard for assessing glycemic variability [2]. This reduction in glycemic variability is particularly significant given that GV imposes harmful effects on the arterial wall and is considered an important determinant of cardiovascular damage through endothelial dysfunction, oxidative stress, and activation of inflammation and coagulation mechanisms [2].

Table 1: Summary of Key Clinical Outcomes with this compound Add-on Therapy

Parameter Baseline Mean Post-Treatment Mean Mean Change Study Duration
HbA1c (%) 8.27 7.29 -0.98% (p<0.001) 12 weeks [1]
Fasting Blood Glucose (mg/dL) 146.2 119.1 -27.1 mg/dL (p<0.001) 12 weeks [1]
Postprandial Blood Glucose (mg/dL) 231.9 179.7 -52.2 mg/dL (p<0.001) 12 weeks [1]
Body Weight (kg) 71.4 70.4 -1.00 kg (p=0.121) 12 weeks [1]
Glycemic Excursions (number/day) Not specified Not specified Significant reduction (p<0.05) 14 weeks [2]
Benefits in Specific Populations

This compound as an adjunct to insulin therapy offers particular advantages in specific patient populations. For elderly patients and those with hepatic dysfunction or mild to moderate renal impairments in whom other oral hypoglycemic agents are contraindicated or need to be used with caution, this compound presents a valuable therapeutic option due to its minimal systemic absorption and metabolism [3]. Additionally, this compound has shown utility in managing steroid-induced diabetes mellitus, though clinical data in this setting remain limited [3]. The combination also benefits patients with pronounced postprandial hyperglycemia despite apparently adequate fasting glucose control with insulin, addressing a critical gap in diabetes management that significantly contributes to overall glycemic burden [3].

Mechanism of Action and Synergistic Effects

Primary Molecular Mechanisms

This compound exerts its antihyperglycemic effects through a reversible inhibition of membrane-bound intestinal alpha-glucosidase hydrolase enzymes, which normally hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine [3]. By competitively inhibiting these carbohydrate-digestive enzymes—including sucrose, maltose, and isomaltase—this compound delays the digestion and absorption of dietary polysaccharides, resulting in a significant reduction in postprandial hyperglycemia [3] [4]. Unlike acarbose, this compound has no inhibitory activity against lactase, therefore it does not cause lactose intolerance and diarrhea, contributing to its improved gastrointestinal tolerability profile [3].

The molecular structure of this compound, classified as an aminocyclitol, resembles that of monosaccharides, allowing it to serve as a competitive substrate for the alpha-glucosidase enzymes. This competition occurs at the terminal, non-reducing end of oligosaccharides, where the enzyme normally cleaves to release absorbable monosaccharides. The inhibition constant (Ki) of this compound for these enzymes is significantly lower than the Michaelis constant (Km) for natural substrates, resulting in potent inhibition even at low doses [5] [4].

Additional Physiological Effects

Beyond its primary mechanism, this compound demonstrates several additional physiological effects that contribute to its therapeutic efficacy. Research has revealed that this compound treatment results in an increased release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and insulin sensitivity [3] [6]. Animal studies using type 2 diabetic KKAy mice have demonstrated that this compound significantly enhances basal- and glucose-dependent GLP-1 secretion, contributing to improved glycemic control [6]. This effect on GLP-1 secretion may represent an important secondary mechanism that complements the drug's primary action on carbohydrate digestion.

Additionally, this compound has been shown to modulate short-chain fatty acid (SCFA) composition in the gut, significantly increasing concentrations of beneficial SCFAs including acetic acid and propionic acid, while decreasing isohexanoic and hexanoic acids [6]. These SCFAs play essential roles in the secretion of intestinal peptides, including GLP-1, and contribute to improved metabolic outcomes. Furthermore, this compound administration increases the protein abundance of monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1) in the ileum, enhancing the biological effects of SCFAs [6].

Complementary Action with Insulin Therapy

The combination of this compound with insulin creates a synergistic therapeutic approach that addresses multiple pathophysiological defects in diabetes. While insulin primarily regulates glucose metabolism in peripheral tissues and suppresses hepatic glucose production, this compound targets the intestinal phase of carbohydrate digestion, specifically addressing the postprandial glucose excursions that often persist despite insulin therapy [3]. This complementary action allows for more comprehensive glycemic control without significantly increasing the risk of hypoglycemia, as this compound does not stimulate insulin secretion [4].

Table 2: Mechanisms of Action: this compound and Insulin Synergy

Therapeutic Agent Primary Mechanism Secondary Mechanisms Site of Action
This compound Competitive inhibition of alpha-glucosidase enzymes Enhanced GLP-1 secretion; Modulation of SCFA composition; Reduced glycemic variability Primarily gastrointestinal tract
Insulin Enhancement of peripheral glucose uptake; Suppression of hepatic glucose production Inhibition of lipolysis and proteolysis Systemic (muscle, liver, adipose tissue)
Combined Effect Reduces carbohydrate load from diet while improving peripheral utilization Complementary effects on pre- and post-absorptive glucose regulation Multisystem approach

G Mechanistic Pathways of this compound as Adjunct to Insulin Therapy Carbs Dietary Carbohydrates AlphaGlucosidase Alpha-Glucosidase Enzymes Carbs->AlphaGlucosidase Digestion GlucoseAbsorption Delayed Glucose Absorption AlphaGlucosidase->GlucoseAbsorption Reduced Activity This compound This compound Administration This compound->AlphaGlucosidase Competitive Inhibition SCFAs Altered SCFA Profile This compound->SCFAs Increases Acetic/Propionic Acid PPHG Reduced Postprandial Hyperglycemia (PPHG) GlucoseAbsorption->PPHG Delays GLP1 Enhanced GLP-1 Secretion PPHG->GLP1 Stimulates HbA1c Improved HbA1c Control PPHG->HbA1c Lowers GLP1->HbA1c Improves InsulinTherapy Insulin Therapy PeripheralUptake Enhanced Peripheral Glucose Uptake InsulinTherapy->PeripheralUptake Promotes HepaticGlucose Suppressed Hepatic Glucose Production InsulinTherapy->HepaticGlucose Suppresses PeripheralUptake->HbA1c Enhances HepaticGlucose->HbA1c Reduces Inflammation Reduced Intestinal Inflammation SCFAs->Inflammation Reduces ERStress Attenuated ER Stress SCFAs->ERStress Attenuates Inflammation->HbA1c Improves ERStress->HbA1c Better Control

Therapeutic Application Protocols

Dosing and Titration Guidelines

The implementation of this compound as an adjunct to insulin therapy requires careful consideration of dosing and titration strategies to optimize efficacy while minimizing adverse effects. For patients with type 2 diabetes receiving insulin therapy, the recommended initial dose of this compound is 0.2 mg three times daily immediately before each meal [3]. Dosage titration may be considered based on therapeutic response and tolerability, with the maximum recommended dose not exceeding 0.3 mg three times daily (total daily dose of 0.9 mg) [3] [2].

The dose escalation protocol should follow a stepwise approach: begin with 0.2 mg TID before meals for 2-4 weeks; assess postprandial glucose response and gastrointestinal tolerability; if adequate glycemic control is not achieved and the medication is well-tolerated, increase to 0.3 mg TID before meals; and continue monitoring with periodic HbA1c, fasting glucose, and postprandial glucose measurements [3] [2]. For patients experiencing gastrointestinal adverse effects, temporary dose reduction to 0.2 mg once or twice daily with gradual re-escalation may improve tolerability. Additionally, the use of a This compound oral disintegrating tablet (VODT) formulation, where available, may improve medication compliance, which could lead to improved glycemic control [3].

Patient Selection and Monitoring Parameters

Appropriate patient selection is crucial for the successful implementation of this compound as an adjunct to insulin therapy. Ideal candidates include type 2 diabetes patients with inadequate postprandial glucose control despite insulin therapy, those with significant glycemic variability documented through self-monitoring of blood glucose or continuous glucose monitoring, individuals requiring weight-neutral or weight-reducing antidiabetic therapy, and patients with contraindications or intolerance to other oral antidiabetic agents, particularly those with renal impairment [3] [2] [1].

A comprehensive monitoring protocol should be established, including regular glycemic assessments (HbA1c every 3 months until stable, then every 6 months; fasting and postprandial glucose levels regularly; periodic glycemic variability assessment using MAGE when possible), anthropometric measurements (body weight at each visit; waist circumference annually), safety laboratory parameters (liver function tests at baseline and periodically; renal function assessment at baseline; vitamin B12 levels in long-term therapy), and adverse effect monitoring (gastrointestinal symptom assessment; hypoglycemia evaluation, particularly during dose escalation; periodic nutritional assessment to ensure adequate nutrient absorption) [3] [2] [1].

Table 3: this compound Dosing Protocol as Adjunct to Insulin Therapy

Treatment Phase Dosing Regimen Key Monitoring Parameters Dose Adjustment Criteria
Initiation (Weeks 1-2) 0.2 mg TID before meals Postprandial glucose, GI tolerance Continue if well-tolerated
Titration (Weeks 3-4) 0.3 mg TID before meals (if needed) PPG response, HbA1c trend, GI effects Increase if PPG >180 mg/dL and no significant GI effects
Maintenance (Month 2 onwards) 0.2-0.3 mg TID before meals HbA1c, FPG, PPG, body weight, adverse events Maintain effective dose; consider reduction if GI intolerance persists
Long-term (Quarterly) 0.2-0.3 mg TID before meals HbA1c, nutritional status, hepatic/renal function Discontinue if no glycemic benefit after 3 months at maximum dose

Safety Profile and Drug Interactions

Adverse Effects and Management

This compound exhibits a generally favorable safety profile when used as an adjunct to insulin therapy, with most adverse effects being gastrointestinal in nature and resulting from its localized mechanism of action. The most commonly reported adverse effects include flatulence (0.5% in the VICTORY study), abdominal discomfort (0.3%), diarrhea (0.1%), and abdominal distension [1]. These effects occur due to the increased delivery of undigested carbohydrates to the colon, where they undergo fermentation by gut microbiota, producing gas and organic acids [4].

Management strategies for gastrointestinal adverse effects include initiating therapy at a lower dose (0.2 mg once or twice daily) with gradual escalation, providing dietary counseling to reduce excessively high-carbohydrate meals, and administering symptomatic treatment with simethicone for flatulence. Importantly, these gastrointestinal symptoms are typically transient in nature, often diminishing within 2-4 weeks of continued treatment as patients adapt and dietary adjustments are made [4] [1]. Unlike sulfonylureas or insulin, an overdose of this compound is not expected to result in hypoglycemia, though it may cause increased gastrointestinal symptoms [3].

Drug Interactions and Contraindications

This compound demonstrates a low potential for pharmacokinetic drug interactions due to its minimal systemic absorption and lack of significant metabolism via cytochrome P450 enzymes [5] [4]. Studies have specifically examined concomitant administration with various medications, finding no significant interactions with warfarin, hydrochlorothiazide, digoxin, glibenclamide, dapagliflozin, or vildagliptin [4]. However, several important considerations exist regarding combined therapy with other antidiabetic agents.

When used in combination with insulin and/or insulin secretagogues (such as sulfonylureas), patients should be monitored for potential hypoglycemia, as the improved glycemic control may necessitate adjustment of these concomitant therapies [3]. While this compound itself does not cause hypoglycemia, the enhanced reduction in postprandial glucose may unmask relative excesses in insulin dosing. Additionally, this compound may diminish the insulinotropic and weight-increasing effects of sulfonylureas when used in combination, potentially offering a more favorable overall metabolic profile [3].

Contraindications to this compound therapy include patients with diabetic ketoacidosis, inflammatory bowel disease, colonic ulceration, partial intestinal obstruction, or those with a history of hypersensitivity to alpha-glucosidase inhibitors [2] [1]. Caution is also advised in patients with severe hepatic impairment or severe renal impairment, though dose adjustment may not be necessary in mild to moderate cases due to the primarily local action of this compound [3].

Experimental Protocols for Research Applications

In Vitro Alpha-Glucosidase Inhibition Assay

The assessment of alpha-glucosidase inhibitory activity provides fundamental data on the potency of this compound and its potential clinical efficacy. The following protocol outlines a standardized method for evaluating this activity in laboratory settings. Prepare an enzyme solution by dissolving alpha-glucosidase enzyme (typically from Saccharomyces cerevisiae or rat intestinal extract) in appropriate buffer (phosphate buffer, pH 6.8) to achieve a concentration of 0.2 U/mL. Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) at 5 mM concentration in the same buffer. Prepare This compound test solutions in serial dilutions (recommended range: 0.1-100 μM) to establish a dose-response relationship. Include appropriate control samples (enzyme without inhibitor, substrate without enzyme, etc.).

For the assay procedure, mix 50 μL of enzyme solution with 50 μL of test compound or control solution in a 96-well plate and pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding 100 μL of substrate solution and incubate for exactly 30 minutes at 37°C. Terminate the reaction by adding 50 μL of 1M sodium carbonate solution. Measure the absorbance immediately at 405 nm using a microplate reader. Calculate the percentage inhibition using the formula: % Inhibition = [(Ac - As) / Ac] × 100, where Ac is the absorbance of control and As is the absorbance with test sample. Determine the IC50 value (concentration causing 50% inhibition) using non-linear regression analysis of the concentration-response data [3] [5] [4].

In Vivo Assessment of Glycemic Parameters

Animal models provide essential preclinical data on the efficacy of this compound as an adjunct to insulin therapy. The following protocol describes a comprehensive approach using diabetic rodent models. Select appropriate animal models such as type 2 diabetic KKAy mice, db/db mice, or streptozotocin-induced diabetic rats, with age-matched non-diabetic controls. After acclimatization, randomly assign animals to treatment groups: vehicle control, insulin monotherapy, this compound monotherapy, and combination therapy (this compound + insulin), with 8-12 animals per group.

Administer treatments according to the following schedule: this compound (1 mg/kg) by oral gavage once daily; insulin (dose adjusted based on the specific model and formulation, typically 0.5-2.0 U/kg) via subcutaneous injection; and combination therapy receiving both interventions. Continue treatment for 8-12 weeks to assess long-term effects. Conduct an oral glucose tolerance test (OGTT) at baseline and after 4 and 8 weeks of treatment by administering glucose (2 g/kg) orally after an overnight fast and measuring blood glucose at 0, 15, 30, 60, 90, and 120 minutes. Collect blood samples at specified intervals for hormone measurements (insulin, active GLP-1) using ELISA kits. Monitor body weight and food intake twice weekly. At study termination, collect tissue samples (liver, skeletal muscle, intestine) for molecular analyses and intestinal contents for SCFA measurement by gas chromatography [6].

G Experimental Protocol for Assessing this compound Efficacy cluster_groups Treatment Groups cluster_analysis Assessment Parameters Start Study Initiation AnimalModel Diabetic Animal Model Selection (KKAy mice, db/db) Start->AnimalModel GroupAssign Randomized Group Assignment AnimalModel->GroupAssign Control Vehicle Control GroupAssign->Control InsulinMono Insulin Monotherapy GroupAssign->InsulinMono VogliboseMono This compound Monotherapy GroupAssign->VogliboseMono Combination Combination Therapy (this compound + Insulin) GroupAssign->Combination Treatment Treatment Administration (8-12 weeks) OGTT Oral Glucose Tolerance Test (0, 15, 30, 60, 90, 120 min) Treatment->OGTT TissueCollect Tissue Collection and Molecular Analysis OGTT->TissueCollect Glycemic Glycemic Parameters (HbA1c, FPG, PPG) TissueCollect->Glycemic Hormonal Hormone Measurements (Insulin, GLP-1) TissueCollect->Hormonal SCFA SCFA Analysis (Gas Chromatography) TissueCollect->SCFA Molecular Molecular Pathways (Western Blot, PCR) TissueCollect->Molecular DataAnalysis Data Analysis and Statistical Evaluation End Study Completion DataAnalysis->End Control->Treatment InsulinMono->Treatment VogliboseMono->Treatment Combination->Treatment Glycemic->DataAnalysis Hormonal->DataAnalysis SCFA->DataAnalysis Molecular->DataAnalysis

Clinical Research Protocol Design

For clinical investigations of this compound as an adjunct to insulin therapy, a well-structured research protocol is essential. The following outline provides key elements for clinical trial design. The primary objective should evaluate the change in HbA1c from baseline to study endpoint (typically 12-24 weeks), while secondary objectives should assess changes in postprandial glucose excursion, fasting glucose, glycemic variability (MAGE), insulin requirements, body weight, and safety parameters.

Include key eligibility criteria: adults aged 18-70 years with type 2 diabetes; inadequate glycemic control (HbA1c 7.0-10.0%) despite stable insulin therapy; stable body weight (±5%) for 3 months prior; and willingness to perform regular self-monitoring of blood glucose. Apply exclusion criteria such as type 1 diabetes; history of diabetic ketoacidosis; severe renal or hepatic impairment; inflammatory bowel disease; history of hypersensitivity to alpha-glucosidase inhibitors; and participation in other clinical trials within 3 months prior.

Implement a study intervention protocol where eligible patients are randomized to receive this compound (0.2-0.3 mg TID) or matching placebo in addition to their existing insulin regimen. Maintain insulin therapy at stable doses during the first 12 weeks, with subsequent adjustment allowed based on predefined glycemic targets. Establish assessment schedules with screening (HbA1c, FPG, PPG, safety labs), baseline (randomization, continuous glucose monitoring if applicable), and follow-up visits at 4, 8, 12, 18, and 24 weeks (glycemic parameters, adverse events, insulin dose adjustments, weight, safety labs). For statistical analysis, calculate sample size based on expected HbA1c difference of 0.5% with 80% power and α=0.05, and employ appropriate statistical methods (ANCOVA for primary endpoint, mixed models for repeated measures, etc.) [2] [1].

Conclusion and Future Directions

This compound as an adjunct to insulin therapy represents a valuable therapeutic approach for addressing the challenging issue of postprandial hyperglycemia in diabetes management. The complementary mechanisms of action—with insulin enhancing peripheral glucose utilization and this compound reducing carbohydrate absorption from the gut—provide a physiological basis for combination therapy. Robust clinical evidence supports the efficacy of this approach, demonstrating significant improvements in HbA1c, postprandial glucose excursions, and glycemic variability with a favorable safety profile characterized primarily by manageable gastrointestinal effects.

Future research directions should explore the potential pleiotropic effects of this compound beyond glycemic control, including its impact on gut microbiota composition, inflammatory markers, and cardiovascular outcomes. Additionally, investigation of this compound in combination with newer insulin analogs and in specific patient populations, such as those with hepatic or renal impairment, would further refine its clinical application. The development of fixed-dose combinations incorporating this compound with other antidiabetic agents may offer opportunities for simplified treatment regimens and improved medication adherence. As personalized medicine approaches continue to evolve in diabetes care, identifying genetic, metabolic, or microbiomic markers that predict response to this compound therapy could enhance patient selection and optimize clinical outcomes.

References

Application Notes: Clinical and Pre-Clinical Studies on Voglibose

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and key findings from pivotal studies on voglibose.

Therapeutic Area Study Design & Model Treatment Groups & Dosage Key Efficacy Endpoints Major Findings Reference

| Type 2 Diabetes (Real-World) | 12-week, prospective, observational, multicenter study in 1,542 Indian T2DM patients (HbA1c 7-10%) [1]. | this compound (0.2 mg or 0.3 mg) as monotherapy or add-on to other OADs. | • Change in HbA1c • Change in Fasting (FBG) and Postprandial Blood Glucose (PPBG) • Safety | • HbA1c: -0.98% (8.27% to 7.29%, p<0.001) • FBG: -27.1 mg/dL • PPBG: -52.2 mg/dL • Well-tolerated; low rate of GI adverse events [1]. | | | Type 2 Diabetes (Real-World, FDC) | 12-week, post-approval, observational study of 515 T2DM patients at 50 Indian centers [2]. | Triple Fixed-Dose Combination (FDC): Glimepiride + Metformin + this compound (four different strengths). | • Change in HbA1c, FBG, PPBG • Body weight change • Safety | • HbA1c: -1.25% (13.77% reduction, p<0.01) • FBG: -44.61 mg/dL • PPBG: -70.46 mg/dL • Body Weight: -3.21 kg (p<0.01) • No adverse events reported [2]. | | | Diabetes Prevention | Randomized, double-blind, placebo-controlled trial in 1,780 Japanese subjects with Impaired Glucose Tolerance (IGT). Mean follow-up of 48.1 weeks [3]. | this compound 0.2 mg three times daily vs. Placebo. | • Development of Type 2 Diabetes • Achievement of normoglycemia | • Diabetes Incidence: 5.6% (this compound) vs. 12.0% (Placebo), HR 0.60 (p=0.0014) • Normoglycemia: 66.8% (this compound) vs. 51.5% (Placebo), HR 1.54 (p<0.0001) • Higher GI side effects with this compound [3]. | | | Alzheimer's Disease (Pre-Clinical) | In vivo: 28-day study in male Wistar rats with ICV Aβ25-35-induced AD model. In vitro: SHSY5Y and HEK293/LRP6 cell lines [4] [5]. | Oral this compound at 1 mg/kg and 10 mg/kg doses. | • Behavioral tests (cognition, memory) • Amyloid plaque deposition (Congo red staining) • mRNA & protein levels of GSK-3β, β-catenin | • Significant improvement in cognition and memory • Reduced amyloid plaque deposition • Altered GSK-3β and β-catenin, indicating Wnt pathway upregulation [4] [5]. | | | Dermatology (Skin Health, Pre-Clinical) | In vitro study using B16F10 murine melanoma cells [6]. | this compound (25, 50, 100 μM). | • Melanin content • Tyrosinase activity • Cell viability (MTT assay) | • Dose-dependent reduction in melanin content (up to 32%) and tyrosinase activity (up to 21.35%) • Modulated MITF, TRP-1, TRP-2 proteins and PKA/CREB, MAPK, GSK3β/β-Catenin pathways [6]. | |

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the cited studies, which can be adapted for future research.

Protocol 1: Clinical Study - Real-World Effectiveness in Type 2 Diabetes

This protocol is based on the VICTORY study design [1].

  • 1. Study Design: Prospective, multicenter, observational study over 12 weeks.
  • 2. Patient Population:
    • Inclusion Criteria: Adults (≥18 years) with T2DM and inadequate control (HbA1c 7.0–10.0%) despite diet, exercise, and/or other antidiabetic agents.
    • Exclusion Criteria: Type 1 diabetes, history of hypoglycemia or ketoacidosis, pregnancy or lactation, participation in other clinical trials.
  • 3. Intervention:
    • This compound (0.2 mg or 0.3 mg) administered orally before meals, either as monotherapy or as add-on therapy, as per routine clinical practice.
  • 4. Data Collection and Endpoint Assessment:
    • Visits: Baseline (Visit 1), 4-week (Visit 2), and 12-week (Visit 3).
    • Primary Endpoint: Change in HbA1c from baseline to Week 12.
    • Secondary Endpoints: Change in FBG, PPBG, and body weight.
    • Safety: Record all adverse events (AEs), with severity graded as mild, moderate, or severe.
  • 5. Statistical Analysis:
    • Use paired t-test for analyzing changes in HbA1c, FBG, and PPBG. A p-value < 0.05 is considered statistically significant.
    • Analyze safety in the Intent-to-Treat (ITT) population and efficacy in the Per-Protocol (PP) population.
Protocol 2: Pre-Clinical Study - Neuroprotection in Alzheimer's Disease Model

This protocol synthesizes methodologies from the 2025 rodent model study [4] [5].

  • 1. In Vitro Assessment:
    • Neuroprotective Assay: Differentiate SHSY5Y neuroblastoma cells with 10 µM retinoic acid for 5 days. Co-treat differentiated cells with a neurotoxic agent (e.g., 80 mM glutamate) and varying concentrations of this compound (1.56-100 µM) for 48 hours. Assess cell viability using MTT assay (measure absorbance at 570 nm after 4h incubation).
    • Wnt Pathway Activation: Use HEK293 cells overexpressing LRP6. Treat with this compound and analyze the expression of Wnt pathway components (e.g., GSK-3β, β-catenin) via RT-PCR and Western Blot.
  • 2. In Vivo Assessment:
    • AD Model Induction: Anesthetize male Wistar rats and administer Aβ25-35 (e.g., via intracerebroventricular injection) to induce an AD-like state.
    • Grouping & Dosing: Randomly assign animals to: a) Sham/Control, b) AD Model + Vehicle, c) AD Model + this compound (1 mg/kg, p.o.), d) AD Model + this compound (10 mg/kg, p.o.). Treat for 28 days.
    • Behavioral Testing: Perform Morris water maze or passive avoidance test post-treatment to assess spatial learning and memory.
    • Biochemical & Histological Analysis: Euthanize animals and collect brain tissue.
      • Analyze mRNA and protein expression of GSK-3β and β-catenin in brain homogenates.
      • Fix brain sections for Congo red staining to visualize and quantify amyloid plaque deposition.
Protocol 3: Pre-Clinical Study - Anti-Melanogenic Activity

This protocol is adapted from the dermatology repurposing study [6].

  • 1. Cell Culture and Treatment:
    • Culture B16F10 murine melanoma cells.
    • Stimulate melanogenesis with 100 nM α-MSH.
    • Co-treat with this compound at concentrations of 25, 50, and 100 µM. Include arbutin (200 µM) as a positive control.
  • 2. Efficacy and Safety Assessment:
    • Cell Viability (MTT Assay): Plate cells at 2x10^4 cells/well, treat with this compound for 72 hours, and measure viability to rule out cytotoxicity.
    • Melanin Content: After 72-hour treatment, lyse cells and measure the absorbance of melanin in the lysate at 405 nm.
    • Tyrosinase Activity: Measure the rate of L-DOPA oxidation in cell lysates.
  • 3. Mechanistic Analysis:
    • Perform Western blot analysis to examine the expression of melanogenic proteins (MITF, tyrosinase, TRP-1, TRP-2) and key players in signaling pathways (p-PKA, p-CREB, p-AKT, β-catenin).

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular mechanisms and experimental workflows investigated in the studies.

Diagram 1: this compound in Alzheimer's Disease - Proposed Wnt Pathway Modulation

This diagram outlines the proposed mechanism by which this compound modulates the Wnt signaling pathway to exert potential neuroprotective effects in an Alzheimer's disease model [4] [5].

G A Aβ Oligomers/ DKK1 B LRP6 Receptor A->B Binds & Inactivates D GSK-3β (Active) B->D Without Wnt Signal F GSK-3β (Inhibited) B->F With Wnt Signal/ This compound Action C This compound C->B Proposed Binding & Protection E β-Catenin (Degraded) D->E Phosphorylates for Degradation G β-Catenin (Stabilized) F->G Allows Accumulation H Nucleus G->H I Neuroprotection & Reduced Amyloid Plaques H->I Gene Transcription

Diagram 2: Experimental Workflow for Anti-Melanogenic Study

This diagram summarizes the experimental workflow used to evaluate the anti-melanogenic (skin-whitening) potential of this compound in B16F10 cells [6].

G A Culture B16F10 Melanoma Cells B Stimulate with α-MSH (100 nM) A->B C Co-treat with This compound (25, 50, 100 µM) B->C D Assay Execution C->D E Mechanistic Investigation D->E F1 Cell Viability (MTT Assay) D->F1 F2 Melanin Content (Absorbance @405nm) D->F2 F3 Tyrosinase Activity (L-DOPA Oxidation) D->F3 G1 Western Blot Analysis: MITF, TRP-1, TRP-2, PKA/CREB, AKT, β-Catenin E->G1

Reference List

  • This compound Attenuates Amyloid Beta–Induced Memory Deficits in a Rodent Model: A Potential Alzheimer’s Therapy via Wnt Signaling Modulation. Molecular Neurobiology. 2025;62:12184–12204. [4] [5]
  • Real-World Assessment of Personalized Approach With this compound Fixed-Dose Combination in Type 2 Diabetes Mellitus. Cureus. 2024;16(4):e57494. [2]
  • Prospective Multicenter Observational Study of this compound in Type 2 Diabetes—VICTORY. US Endocrinology. 2020;16(1):31–35. [1]
  • Drug Repurposing of this compound, a Diabetes Medication for Skin Health. Pharmaceuticals. 2025;18(2):224. [6]
  • This compound for Prevention of Type 2 Diabetes Mellitus. American College of Cardiology. 2010. [3]

References

voglibose therapeutic drug monitoring methods

Author: Smolecule Technical Support Team. Date: February 2026

Why Voglibose is Not Routinely Monitored

This compound is an alpha-glucosidase inhibitor used to manage type 2 diabetes by delaying carbohydrate absorption in the intestines [1] [2]. Unlike many other drugs, therapeutic drug monitoring (TDM) is not a standard clinical practice for this compound due to its unique pharmacokinetic profile [2] [3].

The table below summarizes the key pharmacokinetic properties that explain why TDM is not typically performed:

Property Description Implication for TDM
Absorption Poorly absorbed after oral administration [2]. Minimal systemic circulation; acts locally in the gut.
Systemic Concentration Plasma concentrations after an oral dose are undetectable [2]. No meaningful plasma level to correlate with effect.
Metabolism Negligible metabolism in the liver [2]. Reduced risk of metabolic drug interactions.
Excretion Negligible renal excretion [2]. Safe for patients with renal impairment; no dosing adjustment needed.
Mechanism of Action Works locally in the small intestine to inhibit carbohydrate-digesting enzymes [2]. Effect is on food digestion, not a systemic pathway.
Overdose Risk Does not cause systemic hypoglycemia; overdose leads to transient GI effects (flatulence, diarrhea) [2]. Wide safety margin; monitoring is not for toxicity.

Analytical Methods in Pharmaceutical Research

While not used for TDM in patients, analytical methods are essential in pharmaceutical development and research to quantify this compound, as demonstrated in a 2025 study on novel nanoformulations [4].

The following workflow summarizes the key stages involved in the in-vitro characterization of this compound nanoformulations:

G Start Start: Prepared Formulation A Particle Size & PDI Analysis Start->A B Entrapment Efficiency (EE) Start->B C Chemical Characterization (FTIR) Start->C D Morphology (SEM Imaging) Start->D E In-Vitro Drug Release Start->E

The table below details the specific methodologies and instruments used for these analyses:

Analysis Method & Instrumentation Key Details
Particle Size & PDI Dynamic Light Scattering (DLS) using a particle size analyzer (Malvern Instruments, UK) [4]. Measures hydrodynamic diameter and polydispersity index (PDI) to confirm uniform nano-size distribution.
Entrapment Efficiency (EE) Centrifugation and UV Spectrophotometry [4]. Formula: EE (%) = (Initial drug amount - Drug in supernatant) / Initial drug amount × 100. UV analysis at λmax of 282 nm [4].
Chemical Characterization (FTIR) Fourier Transform Infrared Spectroscopy using a PerkinElmer spectrum [4]. Wavelength range: 4000 to 400 cm⁻¹. Confirms compatibility between drug and excipients and checks for unwanted interactions [4].
Surface Morphology (SEM) Field Emission Scanning Electron Microscope (Carl Zeiss Gemini SEM 500) [4]. Visualizes the surface structure, shape, and texture of the nanoformulations.
In-Vitro Drug Release Dissolution test (Apparatus not specified) [4]. Evaluates the pattern and rate at which this compound is released from the formulation under controlled conditions.

Research Context and Further Directions

The analytical methods described were used to characterize this compound nanosponges (V-NSF) and nanocrystals (V-NCF), which are advanced formulations designed to enhance the drug's low bioavailability [4]. The primary goal of this research is to improve drug delivery, not to establish TDM protocols.

To find detailed protocols for clinical TDM of other drugs, you can search specialized resources:

  • Pharmacology and Toxicology Textbooks: Foundational sources for drug analysis principles.
  • Analytical Chemistry Journals: Publish peer-reviewed methods for drug quantification.
  • Manufacturer's Package Inserts: Provide approved information on specific pharmaceuticals.

References

minimizing gastrointestinal side effects of voglibose

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Gastrointestinal Side Effects

The GI adverse effects associated with voglibose are a direct consequence of its primary mechanism of action as an alpha-glucosidase inhibitor [1] [2].

  • Localized Enzyme Inhibition: this compound reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine. This delays the digestion and absorption of complex carbohydrates [1] [3] [4].
  • Colonic Fermentation: The undigested carbohydrates then pass into the large intestine, where they are fermented by the local microbial flora. This process produces gases (such as hydrogen and carbon dioxide) and short-chain fatty acids, leading to symptoms like flatulence, abdominal distension, diarrhea, and borborygmi [1] [2].

The diagram below illustrates this causal pathway:

G Start This compound Administration A Inhibition of α-Glucosidase Enzymes in Small Intestine Start->A B Delayed Digestion of Complex Carbohydrates A->B C Undigested Carbohydrates Reach Large Intestine B->C D Fermentation by Gut Microbiota C->D E Gas Production (H₂, CO₂, CH₄) D->E F Osmotic Activity D->F G GI Side Effects: Flatulence, Abdominal Distension, Diarrhea, Borborygmi E->G F->G

Comparative Incidence of GI Side Effects

Understanding the frequency of these effects is key for risk assessment in clinical trials. The table below summarizes data from comparative studies, showing that this compound may have a more favorable GI tolerability profile than acarbose.

Side Effect Incidence with this compound Incidence with Acarbose Study Details
Flatulence 56.7% [5] 90% [5] 8-week randomized crossover open comparative study in patients with type 2 diabetes [5].
Abdominal Distension 10% [5] 16.7% [5] Same study as above [5].
Diarrhea 13% (Prevention Study) [6] 5% (Placebo in Prevention Study) [6] Study on prevention of type 2 diabetes in high-risk individuals [6].
Any GI Event Higher than placebo [6] [2] N/A Events were generally mild-to-moderate and diminished with continued treatment [2].

Troubleshooting Guide: Minimizing GI Side Effects

Here are evidence-based strategies to prevent and manage GI side effects in a clinical or research setting.

  • Gradual Dose Titration: Do not start with the maximum dose. Begin with a lower dose (e.g., 0.1 mg or 0.2 mg) and gradually increase it based on patient tolerance [1] [2]. This allows the gastrointestinal tract to adapt to changes in carbohydrate digestion.
  • Dietary Modification Guidance: Advise study participants to reduce intake of high-carbohydrate foods (e.g., sucrose, starchy foods) [7]. Dietary adjustment is a critical complementary strategy to drug therapy.
  • Consider Fixed-Dose Combinations (FDCs): Using this compound in an FDC with other antidiabetic drugs like metformin allows for effective glycemic control at lower doses of individual components, which may mitigate side effects [8] [9].
  • Monitor for and Manage Severe Reactions: Be aware that while rare, this compound has been linked to serious hypersensitivity reactions leading to cholestasis and hepatitis [7]. Monitor liver enzymes and ensure protocols are in place for such events.

Experimental Protocol for Assessing GI Tolerability

For researchers designing clinical trials, here is a sample protocol framework to systematically evaluate the GI tolerability of this compound.

1. Objective: To evaluate the incidence, severity, and time course of gastrointestinal adverse events in subjects receiving this compound. 2. Study Design: Randomized, double-blind, active or placebo-controlled trial. 3. Subjects: Patients with type 2 diabetes or impaired glucose tolerance. 4. Intervention Groups: - Group A: this compound (e.g., 0.2 mg TID) - Group B: Active comparator (e.g., acarbose 100 mg TID) or Placebo 5. Dose Titration: Implement a 1-2 week lead-in period where the this compound dose is gradually escalated from 0.1 mg TID to the target dose. 6. Concomitant Measures: Provide standardized dietary advice to all participants to limit high-carbohydrate meals. 7. Assessment Methods: - Patient-Reported Outcomes (PROs): Use structured diaries or questionnaires for subjects to record the frequency and severity of symptoms (flatulence, distension, diarrhea, pain) daily. A simple scale (e.g., 0=None, 1=Mild, 2=Moderate, 3=Severe) can be used. - Clinician Assessments: Inquire about GI symptoms at each study visit. - Rescue Medication: Record the use of any medications for symptom relief. - Laboratory Tests: Monitor liver function tests (ALT, AST) at baseline and periodic intervals. 8. Study Duration: A minimum of 8-12 weeks is recommended to assess both initial adaptation and longer-term tolerability [5]. 9. Endpoints: - Primary: Proportion of subjects experiencing at least one GI adverse event. - Secondary: Change in symptom severity scores over time, discontinuation rate due to GI events, and changes in liver enzyme levels.

This workflow outlines the key phases of the protocol:

G Phase1 Phase 1: Study Setup (Randomization, Baseline Assessments) Phase2 Phase 2: Intervention with Titration (Gradual Dose Escalation + Dietary Advice) Phase1->Phase2 Phase3 Phase 3: Active Monitoring (Daily PRO Diaries & Periodic Clinician Assessments) Phase2->Phase3 Phase4 Phase 4: Analysis & Reporting (Incidence, Severity, Discontinuation Rates) Phase3->Phase4

The GI side effects of this compound are a recognized and manageable challenge. A strategic approach that includes careful dose initiation, patient education, and systematic monitoring is fundamental to successfully managing its tolerability profile in both clinical practice and research.

References

managing flatulence and diarrhea from voglibose therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathophysiology of GI Effects

Voglibose is an alpha-glucosidase inhibitor that acts locally within the small intestine [1] [2] [3]. It reversibly and competitively inhibits enzymes in the brush border of enterocytes, such as sucrase, maltase, and isomaltase, which are responsible for breaking down complex carbohydrates and disaccharides into absorbable monosaccharides like glucose [2] [4] [3].

This inhibition leads to two primary outcomes:

  • Reduced Postprandial Hyperglycemia: Delayed carbohydrate digestion and absorption lowers blood glucose spikes after meals [1] [5] [3].
  • Increased Substrate for Colonic Fermentation: Undigested carbohydrates pass into the large intestine, where they are fermented by the resident microbial flora [4]. This fermentation process produces gases (such as hydrogen, carbon dioxide, and methane) and short-chain fatty acids, leading to the characteristic symptoms of flatulence, abdominal distension, diarrhea, and borborygmi [1] [2] [4].

The diagram below illustrates this causal pathway:

G Start This compound Administration A Inhibits intestinal alpha-glucosidase enzymes Start->A B Delayed digestion of complex carbohydrates A->B C Undigested carbohydrates reach the large intestine B->C D Fermentation by colonic microbiota C->D E_Gas Gas Production (H2, CO2, CH4) D->E_Gas E_SCFA Production of Short-Chain Fatty Acids D->E_SCFA F_Flat Symptom: Flatulence and Abdominal Distension E_Gas->F_Flat F_Diar Symptom: Diarrhea E_SCFA->F_Diar

Troubleshooting Guide: Managing GI Adverse Events

For researchers designing clinical protocols or advising on clinical management, the following strategies can help mitigate gastrointestinal side effects.

Strategy Rationale & Implementation Key References
Low Initial Dose with Slow Titration Start therapy at a low dose (e.g., 0.2 mg daily) and gradually increase. This allows the colonic flora to adapt to the increased carbohydrate load, potentially reducing the severity and incidence of GI events. [6] [4]
Dietary Carbohydrate Modification Adjusting the diet to include carbohydrates that are more easily digested may reduce the substrate available for colonic fermentation. The efficacy of this compound is tied to carbohydrate intake. [4]
Timing of Administration The medication must be taken immediately before meals to ensure the drug is present in the intestine when carbohydrates arrive, which is crucial for efficacy and may influence symptom perception. [1] [5]

Comparative Side Effect Profile

Understanding how this compound's side effect profile compares to other alpha-glucosidase inhibitors is valuable in a research context. The table below summarizes a comparative study.

Drug Flatulence Incidence Abdominal Discomfort Incidence Notes
This compound (0.2 mg TID) Reported as less frequent Reported as less frequent Considered to have a slightly better gastrointestinal tolerability profile compared to acarbose.
Acarbose (100 mg TID) More frequent and pronounced More frequent and pronounced A direct comparison study found abdominal adverse effects were more pronounced with acarbose.

Serious Adverse Events and Contraindications

While flatulence and diarrhea are common and manageable, researchers and clinicians should be aware of rarer, more serious gastrointestinal effects.

  • Pneumatosis Cystoides Intestinalis (PCI): This is a rare condition characterized by gas-filled cysts in the intestinal wall. It has been associated with alpha-glucosidase inhibitors like this compound [1] [5]. Symptoms can mimic common side effects but may include rectal bleeding or obstruction. Diagnosis is typically confirmed via abdominal CT scan, and management requires discontinuation of the drug [1].

  • Contraindications: this compound is contraindicated in patients with specific gastrointestinal pathologies due to the potential for exacerbation. These include:

    • Inflammatory bowel disease (e.g., Crohn's disease, ulcerative colitis) [6].
    • Partial intestinal obstruction or a history of obstruction [1] [6].
    • Chronic intestinal diseases associated with marked disorders of digestion or absorption [1].
    • Severe hernia or other conditions with an increased risk of bowel obstruction [5].

Frequently Asked Questions (FAQs) for Technical Support

Q1: Are the gastrointestinal effects of this compound dose-dependent? Yes, they are. The frequency and intensity of flatulence and diarrhea are generally related to the dose. Higher doses (e.g., 0.3 mg TID) are associated with a higher incidence of these effects compared to lower doses (0.2 mg TID) [2] [5]. This supports the strategy of starting with a low dose and titrating upward.

Q2: How does the pharmacokinetic profile of this compound contribute to its safety? this compound is poorly absorbed systemically after oral administration [2] [4]. The vast majority of the active drug remains within the gastrointestinal tract, where it exerts its local action. It is primarily metabolized by intestinal enzymes and flora and excreted in stools, with negligible renal excretion [2] [4]. This minimizes the risk of systemic adverse effects and drug interactions.

Q3: Do the GI side effects of this compound diminish over time? Yes, clinical observations and studies indicate that the gastrointestinal side effects are often transient and tend to subside as the body adapts over continued treatment [1] [6] [4]. This adaptation may involve shifts in the colonic microbiota.

Q4: What is the recommended course of action for subjects experiencing severe or persistent diarrhea?

  • Assess Severity: Evaluate for signs of dehydration or electrolyte imbalance.
  • Rule Out Other Causes: It is critical to rule out other causes of diarrhea, such as Clostridioides difficile infection (especially if the subject is on other medications like antibiotics) or laxative abuse [7] [8].
  • Consider Drug Discontinuation: If symptoms are severe, persistent, or significantly impact the subject's quality of life, temporary discontinuation of this compound should be considered. Re-challenging at a lower dose can be attempted once symptoms resolve [6].

References

voglibose drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Voglibose Drug Interaction Overview

This compound has a low potential for pharmacokinetic drug interactions due to its minimal systemic absorption; it acts locally within the gastrointestinal tract [1] [2]. The table below summarizes the key findings on its interactions with other drugs.

Interacting Drug Interaction Assessment Clinical/Research Implications
Sulfonylureas (e.g., Glibenclamide) No significant pharmacokinetic interaction observed [3]. No dose adjustment needed for co-administration.
SGLT2 Inhibitors (e.g., Dapagliflozin) No significant pharmacokinetic interaction observed [2]. Co-administration is supported without dose adjustment.
Other Antidiabetic Drugs Pharmacodynamic interaction: Potentiates blood glucose-lowering effects [4] [5]. Increases risk of hypoglycemia; requires careful blood glucose monitoring.
Digestive Enzyme Supplements Potential pharmacodynamic antagonism [5]. May reduce the efficacy of this compound; concurrent use is not recommended.
Warfarin No significant pharmacokinetic interaction found [1]. One source suggests a potential to enhance anticoagulant effect [5]. Clinical evidence for no interaction exists, but monitoring may be prudent.
Digoxin No significant pharmacokinetic interaction found [1]. Suggests no dose adjustment is needed.

Experimental & Clinical Management Guidelines

For researchers designing studies or clinicians managing patients, the following protocols and considerations are derived from the available literature.

Experimental Protocol: Assessing Pharmacokinetic Interactions

The following methodology is adapted from a study investigating the interaction between this compound and dapagliflozin [2].

  • 1. Study Design: Open-label, two-period, fixed-sequence drug-drug interaction study.
  • 2. Subjects: Patients with Type 2 Diabetes Mellitus (e.g., ≥20 years old, with specific HbA1c and fasting C-peptide levels).
  • 3. Dosing Regimen:
    • Period 1: Administer a single oral dose of the investigational drug (e.g., Dapagliflozin 10 mg) while the patient is at a steady-state dose of this compound (0.2 mg TID).
    • Washout Period: A 7-day washout for the investigational drug and this compound.
    • Period 2: Administer a single oral dose of the investigational drug alone.
  • 4. Blood Sampling: Collect serial blood samples (e.g., pre-dose and at regular intervals up to 72 hours post-dose in each period) to determine the plasma concentration-time profile of the investigational drug.
  • 5. Data Analysis: Use non-compartmental analysis to derive pharmacokinetic parameters (AUC~0-inf~, C~max~, t~max~, t~½~). Evaluate bioequivalence using geometric mean ratios (Test/Reference) and 90% confidence intervals.

The workflow for this protocol can be visualized as follows:

Start Study Start P1 Period 1: Steady-State This compound + Single Dose Investigational Drug Start->P1 Sampling Serial Blood Sampling (Pre-dose to 72h) P1->Sampling Washout Washout Period (≥7 days) P2 Period 2: Single Dose Investigational Drug Alone Washout->P2 P2->Sampling Sampling->Washout Analysis Pharmacokinetic Analysis (AUC, Cmax, tmax, t½) & Statistical Comparison Sampling->Analysis

Troubleshooting & Risk Management

For scenarios where this compound is part of a combination therapy, consider these management strategies:

  • Observed Hypoglycemia in Pre-clinical/Clinical Models:

    • Cause: This is most likely a pharmacodynamic interaction with other anti-diabetic agents (e.g., sulfonylureas, insulin) [4] [5].
    • Action: The primary strategy is dose reduction of the concomitant insulin secretagogue (sulfonylurea) or insulin, not this compound. Enhanced glucose monitoring protocols should be implemented.
  • Lack of Glycemic Efficacy in Experimental Models:

    • Cause: Concurrent use of digestive enzyme supplements or pancreatic enzyme preparations, which can counteract this compound's mechanism [5].
    • Action: Ensure that study protocols prohibit the use of such enzymes during this compound treatment.
  • High Incidence of Gastrointestinal Adverse Events:

    • Cause: Undigested carbohydrates reaching the colon are fermented by flora, leading to flatulence, abdominal distension, and diarrhea [6] [1].
    • Action: These effects are mechanism-based and often transient. They can be mitigated by a gradual up-titration of the this compound dose and advising a controlled complex carbohydrate diet [1].

Pathways and Mechanisms Diagram

The following diagram illustrates the primary mechanism of action of this compound and the basis for its key interactions, integrating the information from the search results.

Carbs Dietary Complex Carbohydrates Enzymes α-Glucosidase Enzymes Carbs->Enzymes GI Delivery of Undigested Carbs to Large Intestine Carbs->GI Fermentation by Gut Flora Glucose Glucose Absorption Enzymes->Glucose Vog This compound PPHG Reduced Postprandial Hyperglycemia Glucose->PPHG OtherMeds Other Glucose-Lowering Drugs (e.g., Sulfonylureas, Insulin) PPHG->OtherMeds Additive Effect GASideEffects GI Side Effects: Flatulence, Distension GI->GASideEffects Fermentation by Gut Flora Hypoglycemia Increased Hypoglycemia Risk OtherMeds->Hypoglycemia V V V->Enzymes Inhibits

Frequently Asked Questions (FAQs)

  • Does this compound require hepatic or renal dose adjustments? this compound is considered safe for patients with mild to moderate renal impairment. However, it should be avoided in patients with severe chronic kidney disease (CKD stages 4 & 5) or end-stage renal disease (ESRD) [5]. Its use in hepatic dysfunction is possible where other oral antidiabetic drugs are contraindicated, but caution is advised [6] [5].

  • What is the recommended dosing for this compound in research protocols? The typical dose is 0.2 mg to 0.3 mg, taken three times a day immediately before meals [6] [4] [5]. The maximum recommended dose is 0.6 mg per day. Dose titration is recommended based on tolerance and response [6].

  • Why is this compound's potential for pharmacokinetic interactions considered low? After oral administration, this compound is poorly absorbed [6] [7] [1], has negligible metabolism in the liver [6] [7], and is primarily excreted in stools [1]. With no active metabolites and undetectable plasma concentrations at therapeutic doses, its systemic exposure is minimal, limiting classical pharmacokinetic interactions [2].

References

optimizing voglibose dosing to reduce adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Why Do Adverse Effects Occur?

Voglibose works by reversibly inhibiting alpha-glucosidase enzymes in the small intestine, which delays the digestion and absorption of carbohydrates [1] [2] [3]. As a result, undigested carbohydrates pass into the large intestine where they are fermented by the local microbial flora. This fermentation process produces gases (such as hydrogen and methane) and short-chain fatty acids, leading to the classic gastrointestinal symptoms associated with the drug [2] [4].

The diagram below illustrates this causal pathway:

G Start This compound Administration A Inhibits intestinal α-glucosidase enzymes Start->A B Delayed carbohydrate digestion & absorption A->B C Increased carbohydrate delivery to colon B->C D Fermentation by microbial flora C->D E Gas and acid production D->E F Gastrointestinal Adverse Effects E->F

Dosing Strategies to Minimize Adverse Effects

The core strategy for mitigating adverse effects centers on dose initiation and titration. The following table summarizes the key approaches:

Strategy Protocol Description Rationale & Evidence
Start Low Initiate therapy at 0.2 mg, taken orally three times daily immediately before meals [1] [5]. A lower initial dose allows the gastrointestinal tract to begin adapting to increased carbohydrate load [2].
Go Slow (Titrate) If response is inadequate after 4-8 weeks, consider titrating up to 0.3 mg three times daily [1]. A gradual increase helps the body tolerate the therapy better. Doses higher than 0.3 mg three times daily are not recommended and may exacerbate side effects without additional benefit [1] [5].
Dietary Adjustment Advise patients to adopt a low-carbohydrate diet or reduce intake of simple sugars [2]. Reducing the substrate available for fermentation directly lessens the production of gas and acids in the colon, mitigating the root cause of symptoms [2].

Efficacy and Safety Profile in Clinical Data

The success of these mitigation strategies is supported by clinical studies. The table below summarizes efficacy and safety data from real-world observational studies:

Study Detail VICTORY Study (2020) [6] Real-World Study (2024) [7]
Study Type Prospective, Observational Multicentric, Observational
Patient Number 1,365 515
This compound Dosage 0.2 mg or 0.3 mg Fixed-dose combinations (FDCs)
Treatment Duration 12 weeks 12 weeks

| Key Efficacy Findings | - HbA1c reduction: 0.98% (from 8.27% to 7.29%)

  • PPBG reduction: 52.2 mg/dL
  • FBG reduction: 27.1 mg/dL | - HbA1c reduction: 1.25%
  • PPBG reduction: 70.46 mg/dL
  • FBG reduction: 44.61 mg/dL | | Key Safety Findings | Low incidence of AEs: flatulence (0.5%), abdominal discomfort (0.3%). No serious AEs or hypoglycemia reported. | No adverse events reported or analyzed during the observation period. | | Conclusion | this compound significantly improved glycemic control and was well-tolerated. | The FDC demonstrated significant effectiveness and good tolerability, contributing to higher compliance. |

Experimental Considerations for Researchers

For researchers designing studies, here are key protocols and factors to consider:

  • Dosing Protocol: A standard clinical protocol involves starting with 0.2 mg three times daily before meals. After 4-8 weeks, efficacy (e.g., PPBG levels) and tolerability are assessed. If glycemic control is inadequate and the drug is well-tolerated, the dose may be increased to 0.3 mg three times daily [1] [8].
  • Efficacy Endpoints: Key parameters to monitor include:
    • Primary: Change from baseline in HbA1c.
    • Secondary: Changes in Postprandial Blood Glucose (PPBG) and Fasting Blood Glucose (FBG) [7] [8] [6]. PPBG is a particularly relevant endpoint for this drug class.
  • Safety Monitoring: Actively record gastrointestinal adverse events like flatulence, abdominal distension, diarrhea, and abnormal bowel sounds [2] [6]. These are typically mild-to-moderate and often transient. Using a graded scale (e.g., mild, moderate, severe) can be useful. Also monitor for rare but serious events like pneumatosis cystoides intestinalis [5].

Key Takeaways for Professionals

  • The adverse effect profile of this compound is predictable, mechanism-based, and manageable. The strategies of low initial dosing, gradual titration, and dietary counseling are foundational to minimizing GI disturbances and improving patient compliance.
  • Real-world evidence strongly supports the efficacy and tolerability of this approach, with studies showing significant glycemic improvements and a very low incidence of adverse events when managed appropriately [7] [6].
  • For researchers, a standard protocol of initiating at 0.2 mg TID before meals and up-titrating to 0.3 mg TID after 4-8 weeks if needed and tolerated, while closely monitoring standard glycemic and safety endpoints, provides a robust framework for clinical trials.

References

voglibose in patients with renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Is voglibose safe for use in patients with renal impairment? Yes, the scientific literature suggests that this compound can be helpful in patients with hepatic dysfunction or mild to moderate renal impairments where other oral hypoglycemic agents are contraindicated or must be used with caution [1]. This is largely because this compound is poorly absorbed after oral administration and its renal excretion is negligible [1]. Since it acts locally in the gastrointestinal tract and does not rely on the kidneys for elimination, it poses a lower risk in patients with compromised kidney function.

  • What is the recommended dosage of ? While specific dose adjustments for renal impairment are not detailed in the available literature, the standard dosing regimen can be referenced. The maximum recommended dose is 0.6 mg per day, typically administered as 0.2 mg three times a day before meals [1]. It is important to note that dosage must always be individualized based on the patient's tolerance and effectiveness.

  • What is the risk of hypoglycemia with this compound in this population? this compound has a distinct safety advantage in that an overdose does not typically cause hypoglycemia, unlike sulfonylureas or insulin [1]. The primary effects of an overdose are expected to be limited to transient gastrointestinal issues such as flatulence, diarrhea, and abdominal discomfort [1]. This makes it a relatively safer option from a hypoglycemia-risk perspective.

Data Summary Table

The table below summarizes the key characteristics of this compound relevant to patients with renal impairment.

Aspect Details in Renal Impairment
Pharmacokinetics Poor systemic absorption; negligible renal excretion [1].
Clinical Indication Can be used in patients with mild to moderate renal impairment [1].
Dosing Standard dose of 0.2 mg TID; maximum 0.6 mg/day. Titrate based on effect and tolerance [1].
Overdose Risk Does not cause hypoglycemia. May cause transient GI side effects (flatulence, diarrhea, abdominal discomfort) [1].
Mechanism of Action Reversible inhibition of alpha-glucosidase enzymes in the small intestine, delaying carbohydrate digestion and absorption [1] [2].

Proposed Experimental Framework for Research

For researchers investigating the effects of this compound in the context of renal impairment, the following experimental workflow can serve as a guide. This framework is based on standard pharmacological and clinical research approaches.

cluster_1 In-Vitro & Preclinical Phase cluster_2 Clinical Research Phase Start Study Objective: Evaluate this compound in Renal Impairment InVitro In-Vitro Metabolism & Excretion Studies Start->InVitro AnimalModel Animal Models of Renal Impairment Start->AnimalModel PK Pharmacokinetic (PK) Analysis PK_Clin Measure Plasma Concentrations (Absorption) PK->PK_Clin Validate in Humans PD Pharmacodynamic (PD) Analysis PD_Clin Monitor HbA1c, FBG, and PPBG PD->PD_Clin Correlate with Efficacy Safety Safety & Tolerability Assessment Safety_Clin Record Adverse Events (GI effects, Hypoglycemia) Safety->Safety_Clin Confirm Safety Profile InVitro->PK Fundamental Data AnimalModel->PK In-Vivo PK/PD AnimalModel->Safety Preliminary Safety PK_Clin->PD_Clin PK_Clin->Safety_Clin Conclusion Conclusion on Dosing & Safety in Renal Impairment PK_Clin->Conclusion PD_Clin->Conclusion Safety_Clin->Conclusion

Phase 1: In-Vitro & Preclinical Studies
  • Objective: Establish a foundational understanding of the drug's properties independent of kidney function.
  • Protocol:
    • Pharmacokinetic Profiling: Confirm the low systemic absorption and negligible renal excretion of this compound using in-vitro models (e.g., Caco-2 cell permeability assays) and animal models [1].
    • Animal Models of Renal Impairment: Conduct studies in rodents with induced renal failure (e.g., via nephrectomy) to evaluate any alteration in drug kinetics or tissue accumulation compared to healthy controls.
Phase 2: Clinical Research
  • Objective: Translate preclinical findings to human subjects with renal impairment.
  • Protocol:
    • Study Design: A prospective, observational or controlled study, similar in design to [3] but focused on a renally impaired cohort.
    • Population: Enroll patients with Type 2 Diabetes, stratified by degree of renal function (e.g., normal, mild, moderate, and severe impairment based on eGFR).
    • Key Measurements:
      • Efficacy: Track changes in Fasting Blood Glucose (FBG), Postprandial Blood Glucose (PPBG), and HbA1c from baseline over a defined period (e.g., 12 months) [3].
      • Pharmacokinetics: Measure plasma concentrations of this compound to confirm minimal systemic exposure across different renal function groups [1].
      • Safety: Meticulously record adverse events, with special attention to gastrointestinal effects (flatulence, diarrhea) and episodes of hypoglycemia [1] [3].

Key Takeaways for Your Technical Guide

  • Favorable Profile: this compound is a viable antidiabetic agent for patients with mild to moderate renal impairment due to its local action and lack of renal excretion.
  • Low Hypoglycemia Risk: Its mechanism carries a low risk of causing hypoglycemia, which is a critical safety consideration.
  • Primary Side Effects: Troubleshooting for users should focus on managing gastrointestinal tolerability, as this is the most common side effect.

References

Evidence for Voglibose Oral Disintegrating Tablet (VODT)

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for enhancing compliance centers on the VODT formulation, which is designed to dissolve in the mouth without water. A key Japanese study from 2008 provides the foundational evidence for this approach [1].

The table below summarizes the core findings from this study:

Aspect Findings
Study Design Patients with diabetes received VODT (0.6 or 0.9 mg/day) for 12 weeks. A subset of 1,067 patients switched from a Conventional Voglibose Tablet (CVT) to VODT [1].

| Key Results on Compliance | • Ease of Use: 53.1% of patients reported that taking VODT was easier than CVT [1]. • Improved Compliance: 28.4% of patients who frequently missed CVT doses showed improved compliance after switching to VODT [1]. | | Impact on Glycemic Control | A statistically significant decrease in HbA1c levels was observed only in the group of patients whose medication compliance improved after the switch [1]. | | Safety Profile | Adverse drug reactions were observed in 3.6% of patients, with the most common being abdominal distension, flatulence, diarrhea, and increased alanine aminotransferase levels. The safety profile was comparable to CVT [1]. |

Frequently Asked Questions (FAQs)

Here are answers to specific questions that researchers might encounter:

Q1: What is the clinical evidence that VODT improves compliance and glycemic outcomes? The primary evidence comes from a 2008 survey-style study involving 2,930 patients. It demonstrated that switching from a conventional tablet to VODT made administration easier for a majority of patients, directly improved compliance in a significant subset of previously non-adherent patients, and led to a consequent reduction in HbA1c in that improved-compliance group [1].

Q2: How does the efficacy of this compound in fixed-dose combinations (FDCs) support patient adherence? FDCs reduce pill burden, which is a major factor in improving adherence, especially in chronic conditions like Type 2 Diabetes. A 2024 real-world study on a triple-drug FDC containing glimepiride, metformin, and this compound showed significant reductions in HbA1c, fasting blood glucose, and post-prandial blood glucose over 12 weeks. The study concluded that this FDC exhibited good tolerability, thereby contributing to higher compliance [2].

Q3: What is the safety profile of this compound, and how do its side effects impact compliance? The most common side effects of this compound are gastrointestinal, including flatulence, diarrhea, and abdominal pain or distension [3] [1]. These are a direct result of its mechanism of action, where undigested carbohydrates are fermented in the colon. While these effects are usually mild and temporary, they are a common reason for discontinuing therapy. The VODT formulation does not change the drug's mechanism, so these side effects may still occur. Management strategies should include patient education that these symptoms may subside as the body adjusts.

Experimental Protocol: Assessing Compliance and Efficacy

For researchers designing studies to evaluate medication compliance, the following workflow outlines a standard methodology. This diagram is based on the structure of the cited VODT study [1].

G V1 Visit 1: Baseline Tx Intervention (VODT Administration) V1->Tx Enroll & Collect Baseline Data V2 Visit 2: 4-Week Check Tx->V2 Assess Preliminary Efficacy CP Compliance & Safety Monitoring Tx->CP Ongoing V3 Visit 3: 12-Week Endpoint V2->V3 Evaluate Primary & Secondary Endpoints Invis CP->Invis Invis->V2 Invis->V3

Diagram: Workflow for a 12-Week Compliance and Efficacy Study.

The table below details the objectives and methodologies for each stage of the experimental workflow.

Study Phase Primary Objectives Key Methodologies & Data Collection

| Visit 1: Baseline | Patient enrollment; establish baseline metrics. | • Record comprehensive medical history and demographics. • Collect baseline lab tests: HbA1c, Fasting Blood Glucose (FBG), Post-Prandial Blood Glucose (PPBG) [2] [1]. | | Intervention | Administer the VODT formulation. | • Prescribe VODT (e.g., 0.6 or 0.9 mg/day) to be taken just before meals [3] [1]. | | Visit 2: 4-Week Check | Analyze preliminary efficacy and safety. | • Measure changes in FBG, PPBG, and body weight [2]. • Monitor and record any adverse events. | | Visit 3: 12-Week Endpoint | Evaluate primary and secondary study objectives. | • Assess changes in HbA1c and body weight from baseline [2] [1]. • Use a Patient Global Assessment (PGA) score or questionnaire to subjectively evaluate ease of use and compliance [1]. • Final safety evaluation. |

Key Takeaways for Your Technical Center

  • Formulation is Key: The most directly supported method for improving this compound compliance is the use of an Oral Disintegrating Tablet (ODT).
  • Measurable Outcomes: Compliance can be quantified by tracking the frequency of missed doses and through patient-reported outcomes (e.g., ease of use). The critical link to demonstrate is the subsequent improvement in glycemic control (HbA1c reduction) in the cohort with improved compliance.
  • Combination Therapies: Fixed-dose combinations that include this compound can reduce pill burden, which is another validated strategy for enhancing overall patient adherence to anti-diabetic regimens [2].

References

Voglibose Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

For the handling of voglibose in a research or manufacturing setting, the following conditions are recommended based on the reviewed literature.

Aspect Specification / Recommended Condition
Storage Temperature Room temperature (20°C to 25°C / 68°F to 77°F) [1].
Environmental Controls Protect from moisture, heat, and direct sunlight. Keep in original packaging to protect from air exposure [1].
Solution Stability (pH) Stable in solution at pH 5–7; unstable at pH <4; decomposes under alkaline conditions [2].
Photostability (Solid Form) Stable as a dry film. On surfaces, decomposes by sunlight [2].
Common Degradation Products Cytosine (identified as a main degradation product from sunlight exposure) [2].

Forced Degradation Studies & Analytical Methods

Forced degradation studies help identify the intrinsic stability of a drug substance and are crucial for developing stability-indicating analytical methods. The following table summarizes key findings from a stability-indicating UV spectrophotometric study on this compound [3].

Stress Condition Experimental Details Observed Degradation
Acidic Hydrolysis 0.1 N HCl at 60°C for 8 days [3]. Significant degradation [3].
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 4 days [3]. Significant degradation [3].
Oxidative Degradation Exposed to 3% H₂O₂ [3]. Significant degradation [3].
Thermal Degradation (Solid) 80°C for 4 days [3]. Significant degradation [3].
Photolytic Degradation (UV) UV radiation (1.4 flux intensity) for 48 hours [3]. Significant degradation [3].

Validated Stability-Indicating UV Method [3]: This method can be used to study the degradation behavior of this compound and its products.

  • Solvent: 0.1 N NaOH
  • Detection Wavelength (λmax): 214.5 nm
  • Linearity Range: 5-25 µg/mL
  • Correlation Coefficient (r): >0.999
  • Limit of Detection (LOD): 0.24 µg/mL
  • Limit of Quantitation (LOQ): 0.73 µg/mL

FAQs for Technical Support

Here are answers to anticipated frequently asked questions.

Q1: What is the most critical factor to control when storing solid this compound? While temperature should be maintained at room temperature, protection from moisture is paramount. The recommendation to keep it in its original packaging is specifically to protect it from air (and thus, humidity), which could lead to physical or chemical degradation over time [1].

Q2: My this compound solution was left in a clear container on the lab bench. Is it still usable? It is likely degraded. Studies show that this compound decomposes on surfaces when exposed to sunlight, with cytosine identified as a primary degradation product [2]. For experimental consistency, it is recommended to prepare fresh solutions and protect them from light.

Q3: How can I analytically confirm if my this compound sample has degraded? You can use the stability-indicating UV spectrophotometric method detailed above [3]. This method has been validated to detect changes in the this compound concentration in the presence of its degradation products. For higher specificity, an RP-HPLC method using an Amino (NH₂) column has also been developed and validated [4].

Q4: Are there any stability concerns for novel this compound formulations, like nanosponges? Yes, formulation can impact stability. Recent research on this compound nanosponges (V-NSF) and nanocrystals (V-NCF) indicates these nanoformulations require their own stability profiles. The cited study performed stability studies on its optimized formulations, suggesting that researchers working with novel delivery systems should conduct formulation-specific stability testing [5].

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a stability assessment of this compound in a laboratory setting, based on the information gathered.

cluster_stress Applied Stress Conditions Start Start: Stability Assessment S1 Prepare this compound samples (solid and/or solution) Start->S1 S2 Apply stress conditions S1->S2 S3 Analyze using validated method (e.g., UV at 214.5 nm) S2->S3 C1 Acidic Hydrolysis C2 Alkaline Hydrolysis C3 Oxidative Stress C4 Thermal Stress C5 Photolytic Stress S4 Compare to control sample S3->S4 S5 Calculate % recovery and degradation S4->S5 S6 Document and establish storage/handling protocols S5->S6 End Stability Profile Defined S6->End

References

voglibose vs acarbose efficacy and side effect profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

The table below summarizes key efficacy and safety data from direct comparison studies.

Parameter Acarbose (300 mg/day) Voglibose (0.9 mg/day) Comparative Outcome
HbA1c Reduction -0.72% (from 8.43% to 7.71%) [1] [2] -0.70% (from 8.38% to 7.68%) [1] [2] No significant difference [1] [2]
FPG Reduction Significant decrease [1] [2] Significant decrease [1] [2] No significant difference [1] [2]
PPG Reduction Significant decrease; superior reduction in 1-hr post-dinner glucose (-56.74 mg/dL) [1] [2] Significant decrease [1] [2] Acarbose superior for 1-hr post-dinner glucose [1] [2]
Postprandial Insulin Significant reduction at 4 and 8 weeks [3] Significant reduction at 4 weeks [3] Acarbose showed a more consistent effect at 8 weeks [3]
GI Side Effects More frequent (e.g., flatulence: 90%) [3] Less frequent (e.g., flatulence: 56.7%) [3] This compound better tolerated [3]
Body Weight Decreased (-0.8 kg at 8 weeks) [3] Decreased (-0.9 kg at 8 weeks) [3] No major difference [3]
Hypoglycemia Risk No increased risk (when added to basal insulin) [1] No increased risk (when added to basal insulin) [1] No significant difference [1]

Experimental Protocol & Methodologies

For a credible comparison, it's important to understand the design of the key clinical trials cited.

24-Week, Active-Controlled, Multi-Center Study (2014)

This study provides the most recent and direct head-to-head data.

  • Objective: To compare the efficacy and safety of acarbose and this compound in type 2 diabetes patients inadequately controlled with basal insulin.
  • Study Design: A prospective, open-label, randomized, active-controlled, parallel-group trial conducted at 11 centers [1] [2].
  • Participants:
    • Number: 121 patients (Acarbose: n=59; this compound: n=62) were included in the modified Intent-to-Treat (mITT) analysis [1] [2].
    • Condition: Type 2 diabetes, aged 18-79 years, on stable basal insulin therapy with or without metformin/sulfonylurea, with HbA1c >7.0% and ≤10.0% [1] [2].
  • Intervention:
    • Acarbose group: 100 mg three times daily (300 mg/day) [1] [2].
    • This compound group: 0.3 mg three times daily (0.9 mg/day) [1] [2].
    • Treatment duration: 24 weeks [1] [2].
  • Primary Endpoint: Change in HbA1c from baseline to week 24 [1] [2].
  • Secondary Endpoints:
    • Changes in fasting plasma glucose (FPG) and six-point self-monitored blood glucose (SMBG) profiles (pre-meal and 1-hour post-meal) [1] [2].
    • Lipid parameters, body weight, BMI, and high-sensitivity C-reactive protein (hs-CRP) [1] [2].
    • Safety parameters, including adverse events and hypoglycemic episodes [1] [2].
  • Statistical Analysis: Primary analysis used ANCOVA model with treatment and center as factors and baseline value as a covariate. Non-inferiority of acarbose was tested [1] [2].
Randomized Crossover, Open Comparative Study (2002)

This older study provides supplementary data on drug-naive patients.

  • Objective: To evaluate the efficacy and safety of this compound versus acarbose in type 2 diabetes patients poorly controlled with diet alone [3].
  • Study Design: A randomized, crossover, open comparative study [3].
  • Participants: 30 patients with type 2 diabetes [3].
  • Intervention:
    • This compound: 0.2 mg three times daily [3].
    • Acarbose: 100 mg three times daily [3].
    • Treatment duration: 8 weeks for each drug [3].
  • Key Assessments: Fasting blood glucose, 1-hour and 2-hour postprandial blood glucose and insulin, HbA1c, and adverse events [3].

Mechanism of Action Diagram

Both acarbose and this compound share a common primary mechanism as competitive inhibitors of intestinal alpha-glucosidases. The following diagram illustrates this pathway and the slight differences between the two drugs.

G Carbs Complex Carbohydrates (Oligosaccharides, Disaccharides) Enzymes Alpha-Glucosidase Enzymes (Maltase, Sucrase) Carbs->Enzymes  Digestion Glucose Monosaccharides (Glucose) Enzymes->Glucose Absorption Absorption into Bloodstream Glucose->Absorption Inhibitors Alpha-Glucosidase Inhibitors (Acarbose, this compound) Inhibitors->Enzymes  Competitive Inhibition

Key Mechanistic Insights:

  • Shared Pathway: Both drugs reversibly inhibit membrane-bound alpha-glucosidase enzymes in the small intestine, delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This slows glucose absorption and reduces postprandial blood glucose spikes [4].
  • Subtle Differences: While their core mechanism is identical, some studies suggest nuanced differences:
    • Enzyme Specificity: A review on this compound notes it has no inhibitory activity against lactase, thus it does not cause lactose intolerance or related diarrhea, which could be a differentiating tolerability factor [4].
    • Additional Effects: this compound may also facilitate the release of endogenous Glucagon-like Peptide-1 (GLP-1), an insulinotropic hormone that can enhance insulin secretion and sensitivity [4].

Key Insights for Clinical and Research Considerations

  • Efficacy vs. Tolerability Trade-off: The evidence suggests a trade-off where acarbose may have a slight edge in PPG-lowering efficacy, particularly after certain meals, while This compound consistently demonstrates a better gastrointestinal tolerability profile [1] [3]. The choice may depend on which factor is prioritized for a patient or population.
  • Ideal for High-Carbohydrate Diets: These drugs are particularly useful in populations with high-carbohydrate diets (e.g., rice-based), where PPG excursions are more pronounced [1] [5].
  • Complementary Combination Therapy: Both agents are effective and safe when combined with other glucose-lowering regimens, including basal insulin, metformin, and sulfonylureas, without increasing hypoglycemia risk [1] [5] [4].
  • Potential for Diabetes Prevention: Like other alpha-glucosidase inhibitors, this compound has shown potential in reducing the risk of progression from Impaired Glucose Tolerance (IGT) to overt type 2 diabetes [4].

References

voglibose vs pioglitazone glycemic control comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile at a Glance

Parameter Pioglitazone Voglibose
Mechanism of Action PPAR-γ agonist; improves insulin sensitivity in adipose, muscle, and liver tissues [1] Alpha-glucosidase inhibitor; delays carbohydrate absorption in the small intestine [2]
Reduction in HbA1c +++ (Greater reduction; 0.7% [3] to 0.41% [4]) + (Moderate reduction; 0.3% [3] to 0.4% [5])
Reduction in Fasting Blood Glucose +++ (Significant reduction [6] [5] [4]) + (Significant, but less than pioglitazone [6] [5])
Control of Postprandial Glucose ++ (Effective reduction [6] [7]) +++ (Superior control, primary action [6] [7])
Effect on Lipid Profile ++ (Reduces triglycerides [8]; improves overall lipid profile [5]) + to 0 (Neutral or minimal effect [5] [3])
Common Side Effects Weight gain, pedal edema [6] [2] [7] Flatulence, abdominal distension, diarrhea [6] [7]
Key Benefits Increases adiponectin [9] [10]; preserves β-cell function [1] Prevents pioglitazone-induced weight gain when used in combination [2]

Detailed Experimental Data and Methodologies

Head-to-Head Clinical Comparison
  • Study Design: A 6-month, prospective, open-label, randomized study compared this compound and pioglitazone as add-on therapy in Type 2 Diabetes patients uncontrolled on glimepiride and metformin [6] [5].
  • Key Efficacy Results: After 6 months, both drugs significantly reduced FBG, PPBG, and HbA1c from baseline. However, pioglitazone led to a significantly greater percentage reduction in FBG and PPBG. The reduction in HbA1c was also greater with pioglitazone, though the difference was not always statistically significant across all studies [6] [5].
  • Key Safety Results: Side effects were more frequent with this compound, primarily flatulence and abdominal discomfort. Pioglitazone was associated with headache and edema in some patients [6].
Impact on Biomarkers and Insulin Resistance
  • Adiponectin Levels: A 12-week randomized controlled trial found that pioglitazone significantly increased serum levels of both total and high-molecular-weight (HMW) adiponectin, a hormone that improves insulin sensitivity. This compound showed no significant change in these adiponectin levels [9] [10].
  • Insulin Resistance: Pioglitazone add-on therapy consistently demonstrates a significant reduction in HOMA-IR, a key measure of insulin resistance [4]. In a study on hemodialysis patients, pioglitazone combination therapy significantly reduced HOMA-R from as early as 4 weeks [8].
Combination Therapy and Side Effect Mitigation
  • Synergistic Glycemic Control: An open-label randomized study in diabetic patients on hemodialysis found that the combination of pioglitazone and this compound led to a significantly greater reduction in plasma glucose and HbA1c from Week 4 onward compared to this compound monotherapy [8].
  • Mitigating Weight Gain: A study investigating the combination found that pre-treating patients with this compound before adding pioglitazone prevented pioglitazone-induced body weight gain. The this compound group saw no significant weight change, while the control group saw a 3.7% increase [2].

Mechanisms of Action: A Visual Workflow

The distinct effects of pioglitazone and this compound stem from their fundamentally different mechanisms of action. The following diagram illustrates their primary pathways.

G Pio Pioglitazone Activates PPAR-γ\nin adipose tissue Activates PPAR-γ in adipose tissue Pio->Activates PPAR-γ\nin adipose tissue Vog This compound Inhibits intestinal\nalpha-glucosidase Inhibits intestinal alpha-glucosidase Vog->Inhibits intestinal\nalpha-glucosidase Improves insulin sensitivity Improves insulin sensitivity Activates PPAR-γ\nin adipose tissue->Improves insulin sensitivity Key Outcomes Key Outcomes Improves insulin sensitivity->Key Outcomes Reduces HbA1c & Fasting Glucose\nIncreases Adiponectin\nMay cause Weight Gain & Edema Reduces HbA1c & Fasting Glucose Increases Adiponectin May cause Weight Gain & Edema Key Outcomes->Reduces HbA1c & Fasting Glucose\nIncreases Adiponectin\nMay cause Weight Gain & Edema Reduces Postprandial Glucose\nMinimal systemic effects\nMay cause GI Distress (flatulence) Reduces Postprandial Glucose Minimal systemic effects May cause GI Distress (flatulence) Key Outcomes->Reduces Postprandial Glucose\nMinimal systemic effects\nMay cause GI Distress (flatulence) Delays carbohydrate breakdown & absorption Delays carbohydrate breakdown & absorption Inhibits intestinal\nalpha-glucosidase->Delays carbohydrate breakdown & absorption Delays carbohydrate breakdown & absorption->Key Outcomes

Key Takeaways for Clinical Decision-Making

  • For Overall Glycemic Control & Insulin Resistance: Pioglitazone is the more potent agent. It provides broader metabolic benefits, including significant HbA1c reduction, improved insulin sensitivity, and a better lipid profile.
  • For Isolated Postprandial Hyperglycemia: This compound is an excellent choice when fasting glucose is controlled but post-meal spikes are the primary concern.
  • To Mitigate Side Effects: The drugs' adverse effects are different. Pioglitazone's weight gain and edema must be weighed against this compound's gastrointestinal intolerance.
  • Consider a Combination: Evidence suggests that using both drugs together can be highly effective. This strategy provides robust glycemic control while using this compound to counteract pioglitazone's characteristic weight gain [8] [2].

References

voglibose vs miglitol potency and tolerance

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Clinical Outcomes

The table below summarizes the key findings from clinical studies comparing voglibose and miglitol.

Feature This compound Miglitol Supporting Evidence & Context
HbA1c Reduction Effective reduction (e.g., -0.98% in one real-world study [1]); may take effect over 12 weeks [2] [3]. Effective reduction; can show significant improvement from 4 weeks [2] [3]. A 12-week head-to-head trial found both drugs significantly lowered HbA1c, with miglitol showing earlier improvement [2] [3].
Body Weight Effect Generally considered weight-neutral; significant reduction not typically reported [4] [1]. Consistent and significant body weight and BMI reduction observed in clinical trials [5] [2] [3]. In a 12-week study, only the miglitol group showed significant body weight and BMI decreases. The weight reduction is correlated with its stronger GIP-reducing effect [5] [2].
Incretin Modulation Increases active GLP-1 levels [5]. Increases active GLP-1 and significantly suppresses glucose-dependent insulinotropic polypeptide (GIP) [5]. A 12-week study confirmed both drugs enhance GLP-1. Miglitol's significant suppression of GIP is considered a key reason for its weight-loss effect [5].
Postprandial Glucose Control Effectively reduces postprandial glucose peaks [6] [7] [1]. Effectively reduces postprandial glucose peaks; some data suggests a potent effect [7] [3]. Both drugs work by delaying carbohydrate digestion. A meta-analysis confirms they significantly reduce acute postprandial glucose responses [7].
Common Side Effects Gastrointestinal: flatulence, abdominal discomfort, diarrhea [6] [1]. Gastrointestinal: flatulence, diarrhea, abdominal pain [8]. These are class effects due to undigested carbohydrates fermenting in the colon. Digestive symptoms may be more frequently reported with acarbose than this compound or miglitol [2] [3].

Experimental Data and Methodologies

The comparative data is derived from robust clinical trial designs. Here are the methodologies from key studies cited.

  • 12-Week Head-to-Head RCT (2012) [5]:

    • Objective: To compare the effects of miglitol and this compound on plasma incretin (GLP-1 and GIP) levels after a mixed meal.
    • Design: A randomized controlled trial where Japanese type 2 diabetic patients were assigned to receive either miglitol (n=26) or this compound (n=24) for 12 weeks.
    • Protocol: A meal tolerance test was conducted before and after the 12-week treatment. Plasma glucose, serum insulin, active GLP-1, and total GIP levels were measured over a 2-hour period post-meal.
    • Key Metrics: Incremental areas under the curve (AUC) for glucose, insulin, and incretins were calculated and compared.
  • 12-Week Multicenter RCT in Obese Patients (2014) [2] [3]:

    • Objective: To compare the effects of three alpha-glucosidase inhibitors (miglitol, acarbose, this compound) on glycemic control and body weight.
    • Design: An open-label, randomized, multicenter study. Japanese patients with obese type 2 diabetes (BMI ≥25 kg/m²) were allocated to miglitol (150 mg/day), acarbose (300 mg/day), this compound (0.9 mg/day), or control groups for 12 weeks.
    • Protocol: Anthropometric measurements (body weight, BMI) and blood tests (HbA1c, fasting plasma glucose, serum insulin, lipids) were performed at baseline, 4, 8, and 12 weeks.
    • Key Metrics: Changes in HbA1c, body weight, and BMI from baseline were the primary endpoints. Correlations between ΔHbA1c and Δbody weight were also analyzed.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the core mechanism shared by this compound and miglitol, as well as the proposed pathway for miglitol's distinct effect on body weight.

G Carbs Dietary Complex Carbohydrates Disac Disaccharides Carbs->Disac Digestion Glucose Monosaccharides (Glucose) Disac->Glucose α-glucosidase (enzymes) Absorption Intestinal Glucose Absorption Glucose->Absorption AGI Alpha-Glucosidase Inhibitors (this compound, Miglitol) AGI->Glucose competitive inhibition PPHG Reduced Postprandial Hyperglycemia Absorption->PPHG GIP Reduced GIP Secretion (Miglitol-specific effect) Absorption->GIP Delayed & reduced glucose absorption BW Potential Body Weight Reduction GIP->BW

This visual summarizes the logical relationship from drug action to clinical outcomes, highlighting the key differentiator for miglitol.

Key Conclusions for Professionals

For researchers and drug development professionals, the critical distinctions are:

  • Potency in Glycemic Control: Both this compound and miglitol are potent and effective for improving postprandial glucose and HbA1c, with miglitol potentially offering a more rapid HbA1c reduction [2] [3].
  • Differentiator in Weight Effects: Miglitol demonstrates a more consistent and significant benefit for body weight reduction, a valuable secondary effect in type 2 diabetes management. This is attributed to its systemic absorption and potent suppression of GIP, unlike the minimally absorbed this compound [5] [2] [3].
  • Tolerability Profile: Both drugs share a similar gastrointestinal adverse effect profile common to the drug class, with no strong evidence from head-to-head trials suggesting a major difference in overall tolerance [2] [3].

References

Summary of Clinical Trial Outcomes for HbA1c Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Study Type / Comparator Patient Population Trial Duration HbA1c Reduction (Mean) Key Findings & Context
Vogmet (Voglibose + Metformin) FDC [1] Drug-naïve, newly diagnosed T2DM (Korean) 24 weeks -1.62% (Vogmet) vs. -1.31% (Metformin alone) Superior HbA1c reduction vs. metformin monotherapy (P=0.003). More patients achieved HbA1c targets of <7% and <6.5% [1].
This compound vs. Acarbose [2] T2DM with inadequate control on basal insulin ± other OADs 24 weeks -0.72% (Acarbose) vs. -0.70% (this compound) Non-inferior to acarbose in HbA1c reduction. Both significantly lowered fasting and postprandial glucose [2].
Meta-Analysis of this compound [3] Patients with T2DM (Multiple studies) Varies (4-26 weeks) Significant decrease Confirmed significant reduction in HbA1c. No significant effect on fasting blood sugar (FBS) or body weight was found in the pooled analysis [3].
Real-World Study (Triple FDC) [4] Uncontrolled T2DM (Indian, high-carb diet) 12 weeks -1.25% (Mean change) Part of a fixed-dose combination (FDC) with glimepiride and metformin. Also significantly reduced FBG and PPBG [4].

Detailed Experimental Protocols

For researchers, the methodologies from these key trials provide a robust framework for study design.

  • Study by Lee et al. (2018) - this compound + Metformin FDC [1]

    • Design: Multicenter, randomized, double-blind, parallel-group, phase 3 trial.
    • Participants: 187 Korean patients aged 20-70 with drug-naïve, newly diagnosed T2DM (HbA1c 7.0-11.0%).
    • Intervention: Fixed-dose combination of this compound (0.2 mg) + metformin (250 mg) three times daily, titrated to 0.2 mg/500 mg if needed.
    • Comparator: Metformin 500 mg twice daily, titrated to three times daily.
    • Primary Endpoint: Change in HbA1c level from baseline to week 24.
    • Key Assessments: HbA1c, fasting plasma glucose (FPG), 2-hour postprandial glucose (2h-PPG), glycemic variability (M-value), and safety.
  • Study by Lee et al. (2014) - this compound vs. Acarbose [2]

    • Design: Prospective, open-label, randomized, active-controlled, multicenter trial.
    • Participants: 124 patients with T2DM inadequately controlled by basal insulin alone or with metformin/sulfonylurea.
    • Intervention: Acarbose (100 mg three times daily) vs. This compound (0.3 mg three times daily).
    • Primary Endpoint: Mean change in HbA1c from baseline to week 24.
    • Key Assessments: HbA1c, fasting plasma glucose, six-point self-monitoring of blood glucose (SMBG) profiles, lipid parameters, and adverse events.

Mechanisms of Action and Signaling Pathways

This compound's primary and secondary mechanisms of action contribute to its glycemic benefits, as shown in the diagram below.

Voglibose_Mechanism Mechanisms of Action of this compound cluster_primary Primary Mechanism (Intestinal) cluster_secondary Secondary Mechanisms (Systemic) This compound This compound Inhibits α-glucosidase enzymes Inhibits α-glucosidase enzymes This compound->Inhibits α-glucosidase enzymes Reversibly Alters Gut Microbiome Alters Gut Microbiome This compound->Alters Gut Microbiome Modulates Delays carbohydrate digestion/absorption Delays carbohydrate digestion/absorption Inhibits α-glucosidase enzymes->Delays carbohydrate digestion/absorption Reduces Postprandial Hyperglycemia (PPG) Reduces Postprandial Hyperglycemia (PPG) Delays carbohydrate digestion/absorption->Reduces Postprandial Hyperglycemia (PPG) Directly Reduces PPG Reduces PPG Increased GLP-1 Secretion Increased GLP-1 Secretion Reduces PPG->Increased GLP-1 Secretion Stimulates Enhanced Insulin Secretion Enhanced Insulin Secretion Increased GLP-1 Secretion->Enhanced Insulin Secretion Suppressed Glucagon Release Suppressed Glucagon Release Increased GLP-1 Secretion->Suppressed Glucagon Release Increases SCFAs (e.g., Acetate, Propionate) Increases SCFAs (e.g., Acetate, Propionate) Alters Gut Microbiome->Increases SCFAs (e.g., Acetate, Propionate) Reduces Intestinal Inflammation Reduces Intestinal Inflammation Increases SCFAs (e.g., Acetate, Propionate)->Reduces Intestinal Inflammation Improves Glycemic Control Improves Glycemic Control Reduces Intestinal Inflammation->Improves Glycemic Control

The primary mechanism involves the reversible inhibition of alpha-glucosidase enzymes in the small intestine, delaying the digestion and absorption of carbohydrates to reduce postprandial hyperglycemia directly [5].

Secondary mechanisms include:

  • GLP-1 Secretion: By modulating nutrient delivery to the lower intestine, this compound mobilizes the endogenous reserve of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and suppresses glucagon release [6] [7].
  • Gut Environment Modulation: this compound increases beneficial short-chain fatty acids (SCFAs) by altering gut microbiota, which helps reduce intestinal inflammation and endoplasmic reticulum stress, further improving glycemic control [6].

Key Insights for Drug Development

  • Synergistic Combinations: The superior efficacy of this compound combined with metformin highlights the value of fixed-dose combinations that target both fasting and postprandial glucose [1].
  • Population-Specific Utility: this compound is particularly effective in populations consuming high-carbohydrate diets. Real-world evidence confirms its value in such settings, like in India [4].
  • Beyond Glycemic Control: Emerging research indicates this compound has potential for drug repurposing, showing anti-melanogenic effects in laboratory studies, which may be valuable for dermatological applications [8].

References

voglibose effect on postprandial hyperglycemia vs other AGIs

Author: Smolecule Technical Support Team. Date: February 2026

Voglibose Profile and Quantitative Efficacy Data

The table below summarizes the core characteristics and quantitative effects of this compound based on clinical studies.

Aspect Details on this compound
Mechanism of Action Reversible, competitive inhibition of intestinal alpha-glucosidase enzymes (sucrase, maltase) delaying carbohydrate digestion/absorption [1].
Effect on PPG (Primary Indication) Significant reduction. Quantitative data: One study showed reduced PPG AUC, day/night mean glucose, and mean amplitude of glycemic excursion (MAGE) over 14 weeks [2].
Effect on HbA1c Significant reduction. Quantitative data: HbA1c significantly lower at 6 months in combination therapy (Metformin + Sulfonylurea + this compound) [2].
Effect on FPG Significant reduction. Quantitative data: Significant reduction in Fasting Plasma Glucose (FPG) from baseline to day 14 observed in studies [2].
Dosing Regimen 0.2 mg or 0.3 mg, two or three times daily before meals. Maximum recommended dose is 0.6 mg three times daily [2] [1].
Key Safety & Tolerability GI tolerability is a key consideration. Poor systemic absorption; side effects (flatulence, diarrhea, abdominal discomfort) are intestinal and dose-related [1].

Experimental Protocol for Efficacy Assessment

For a rigorous comparison, the following details the methodology from a key study assessing this compound's effect on daily glycemic excursions, which can serve as a reference for your experimental protocols [2].

  • 1. Study Design: A prospective, multicenter, open-label, randomized, interventional study.
  • 2. Patient Population: Adults (18-70 years) with Type 2 Diabetes, BMI ≥23 kg/m², and HbA1c ≥7.0% on stable metformin or metformin+sulfonylurea therapy.
  • 3. Intervention: this compound (0.2 or 0.3 mg) added to existing therapy, administered two or three times daily before meals for 6 months.
  • 4. Key Efficacy Measurements:
    • Primary Outcomes: Change in the average number of glycemic excursions per day and percent time spent in glucose fluctuations, measured using a Flash Glucose Monitoring (FGM) system (FreeStyle Libre Pro).
    • Secondary Outcomes: Changes in HbA1c, Fasting Plasma Glucose (FPG), Postprandial Glucose (PPG) Area Under the Curve (AUC), and Mean Amplitude of Glycemic Excursion (MAGE).
  • 5. Data Collection Points: Screening (Day -14), Randomization (Day 0), Transition (Day 14), and Follow-up (Week 14, Month 6).

Mechanism of Action and Workflow

The following diagram illustrates this compound's mechanism and the corresponding experimental workflow for assessing its efficacy, based on the cited studies [2] [1].

G cluster_mechanism Mechanism of Action of this compound cluster_study Experimental Efficacy Assessment Workflow Carbs Dietary Complex Carbohydrates Disaccharides Disaccharides Carbs->Disaccharides Digestion Monosaccharides Monosaccharides (e.g., Glucose) Disaccharides->Monosaccharides Alpha-Glucosidase Enzymes Bloodstream Systemic Bloodstream Monosaccharides->Bloodstream Absorption This compound This compound Intake Inhibition Competitive Inhibition This compound->Inhibition Inhibition->Disaccharides  Blocks S1 Patient Recruitment & Screening (T2DM, HbA1c ≥7.0%) S2 Stable Baseline Therapy (Metformin or Met+SU) S1->S2 S3 Apply Flash Glucose Monitor (FreeStyle Libre Pro) S2->S3 S4 Baseline Data Collection (14-day CGM, HbA1c, FPG, PPG) S3->S4 S5 Randomize & Intervene (Add this compound 0.2/0.3 mg TID) S4->S5 S6 Follow-up & Endpoint Analysis (Day 14, Week 14, Month 6) S5->S6 S7 Primary Endpoints: • Glycemic Excursions/Day • % Time in Fluctuation S6->S7 S8 Secondary Endpoints: • HbA1c, FPG, PPG AUC • MAGE, Lipid Profile S6->S8

Gaps in Comparative Evidence and Future Directions

A notable challenge for a direct comparison guide is the scarcity of modern studies directly pitting this compound against other AGIs.

  • Lack of Head-to-Head Trials: While one source states this compound is "a more potent and tolerant α glucosidase inhibitor (α-GI) as compared to Acarbose and Miglitol" [1], this claim is not supported by quantitative data from direct comparative clinical trials in the provided search results.
  • Comparison with Other Drug Classes: Research is available comparing AGIs with other drug classes. For instance, one study compared the DPP-4 inhibitor linagliptin with this compound, finding linagliptin superior in reducing HbA1c and postprandial glucose after 12 weeks, though both improved glycemic parameters [3]. Another study compared the DPP-4 inhibitor sitagliptin with the rapid-acting insulin secretagogue nateglinide [4]. While informative, these do not fulfill the need for an intra-class AGI comparison.

To strengthen your guide, you could:

  • Explicitly note the lack of direct comparative trials as a limitation in the current evidence base.
  • Compare pharmacokinetic profiles (e.g., absorption, metabolism) between AGIs, as this compound's poor systemic absorption is a noted differentiator [1].
  • Contextualize findings by discussing this compound's specific role in high-carbohydrate diets, as highlighted in research [2].

References

voglibose safety and efficacy validation in type 2 diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile of Voglibose

The tables below summarize key quantitative data on the efficacy and safety of this compound from clinical studies, comparing it with other alpha-glucosidase inhibitors and metformin.

Table 1: Efficacy of this compound in Key Clinical Studies

Study Description Intervention & Comparator Key Efficacy Findings Reference
Drug-naïve patients with T2DM (24-week RCT) This compound (0.2-0.3 mg) + Metformin FDC vs. Metformin monotherapy HbA1c reduction: -1.62% (Vogmet) vs. -1.31% (Metformin), p=0.003. Significant improvements in postprandial glucose and glycemic variability (M-value). [1] [2]
Real-world observational study in India (12-week) This compound mono or add-on therapy HbA1c reduction: -0.98% (from 8.27% to 7.29%), p<0.001. PPBG reduction: -52.2 mg/dL, FBG reduction: -27.1 mg/dL. [3]
Head-to-head vs. Acarbose (8-week crossover RCT) This compound (0.2 mg TID) vs. Acarbose (100 mg TID) HbA1c reduction: -0.28% (this compound) vs. -0.39% (Acarbose). 1-h PPBG reduction: -18.8 mg/dL (this compound) vs. -45.6 mg/dL (Acarbose). [4]

Table 2: Safety and Tolerability of this compound

Parameter This compound Profile Comparator Profile (Acarbose) Reference

| Common GI Adverse Events | Flatulence: 56.7% Abdominal distention: 10% | Flatulence: 90% Abdominal distention: 16.7% | [4] | | Hypoglycemia Risk | No episodes reported in a large (n=1,542) real-world study. Low risk when used as monotherapy. | Not directly compared, but class-wide risk is low. | [3] | | Weight Impact | Significant weight loss (-1.63 kg) vs. metformin monotherapy (-0.86 kg) in a 24-week RCT. | Weight loss of -0.9 kg after 8 weeks of therapy. | [1] [4] |

Mechanism of Action: Beyond Enzyme Inhibition

This compound is a competitive alpha-glucosidase inhibitor that delays carbohydrate digestion in the small intestine, reducing postprandial blood glucose levels [5] [6]. Recent research has revealed additional mechanisms, which are illustrated in the diagram below.

G cluster_primary Primary Mechanism (Intestinal Lumen) cluster_secondary Secondary Mechanisms (Systemic & Intestinal) This compound This compound Inhibit This compound->Inhibit GLP1 Increased active GLP-1 secretion This compound->GLP1 SCFAs Increased beneficial SCFAs (e.g., Acetic acid, Propionic acid) This compound->SCFAs AlphaGlucosidase Alpha-Glucosidase Enzymes Result1 Delayed carbohydrate digestion & absorption AlphaGlucosidase->Result1 Inhibit->AlphaGlucosidase FinalOutcome Improved Glycemic Control Result1->FinalOutcome GLP1->FinalOutcome SCFAs->GLP1 Inflammation Reduced ileal inflammation (↓ pro-inflammatory macrophages, ↓ NF-κB) SCFAs->Inflammation Integrity Improved intestinal barrier integrity (↑ ZO-1, Occludin expression) SCFAs->Integrity ERS Ameliorated Endoplasmic Reticulum Stress (ERS) Inflammation->ERS Inflammation->FinalOutcome ERS->FinalOutcome

Experimental Protocol Overview

For researchers designing studies, here are the methodologies from key clinical trials and preclinical research on this compound.

1. Clinical Trial: this compound + Metformin FDC vs. Metformin [1] [2]

  • Design: 24-week, multicenter, randomized, double-blind, parallel-group study.
  • Participants: 187 drug-naïve patients with T2DM (aged 20-70), HbA1c 7.0-11.0%.
  • Intervention: Fixed-dose combination of this compound+Metformin (0.2/250 mg to 0.2/500 mg TID) vs. Metformin monotherapy (500 mg BID to 500 mg TID).
  • Primary Endpoint: Change in HbA1c from baseline to week 24.
  • Key Assessments: HbA1c, Fasting Plasma Glucose (FPG), 2-hour Postprandial Glucose (2h-PPG), glycemic variability (M-value), body weight, and adverse events.

2. Preclinical Study: Mechanisms in KKAy Mice [7]

  • Model: Type 2 diabetic KKAy mice.
  • Intervention: this compound (1 mg/kg) vs. vehicle control, administered once daily by oral gavage for 8 weeks.
  • Assessments:
    • Glycemic: Fasting blood glucose, postprandial glucose, oral glucose tolerance test (OGTT), HbA1c.
    • Hormonal: Serum insulin and active GLP-1 levels (fasting and post-glucose load).
    • Microbiome & Intestine: Fecal SCFA concentrations; ileal histology (H&E staining); protein and gene expression analysis (Western blot, immunofluorescence) for tight junctions (ZO-1, occludin), inflammatory markers (NF-κB), and endoplasmic reticulum stress markers.

Key Insights for Professionals

  • Regional Preference and Diet: this compound is used more often in East and South Asia, likely due to its enhanced efficacy in populations consuming high-carbohydrate diets [8] [6].
  • Combination Therapy Synergy: The combination of this compound with metformin provides complementary mechanisms—targeting both postprandial glucose (this compound) and fasting glucose (metformin)—proven to be superior to metformin monotherapy in reducing HbA1c and weight [1] [2].
  • Safety as a Key Differentiator: While all AGIs cause gastrointestinal side effects, this compound demonstrates a favorable tolerability profile with a significantly lower incidence of flatulence compared to acarbose, making it a suitable option for patients intolerant to other AGIs [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

267.13180201 Da

Monoisotopic Mass

267.13180201 Da

Heavy Atom Count

18

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S77P977AG8

Drug Indication

For the treatment of diabetes. It is specifically used for lowering post-prandial blood glucose levels thereby reducing the risk of macrovascular complications.

Pharmacology

Voglibose, an alpha-glucosidase inhibitor, is a synthetic compound with potent and enduring therapeutic efficacies against disorders of sensory, motor and autonomic nerve systems due to diabetes mellitus. The drug was approved in Japan in 1994 for the treatment of diabetes, and it is under further investigation by Takeda for the treatment of impaired glucose tolerance. Alpha-glucosidase inhibitors are oral anti-diabetic drugs used for diabetes mellitus type 2 that work by preventing the digestion of complex carbohydrates (such as starch). Complex carbohydrates are normally converted into simple sugars (monosaccharides) which can be absorbed through the intestine. Hence, alpha-glucosidase inhibitors reduce the impact of complex carbohydrates on blood sugar.
Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF03 - Voglibose

Mechanism of Action

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed)

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
GANC [HSA:2595] [KO:K12317]

Other CAS

83480-29-9

Absorption Distribution and Excretion

Slowly and poorly absorbed. The reported pharmacokinetic parameters of voglibose with metformin are Cmax corresponds to 1.38 mcg/ml while AUC is 8.17 mcg.h/ml and tmax is of 2.5 hours.

Metabolism Metabolites

Little metabolism occurs and no metabolites have as yet been identified.

Wikipedia

Voglibose

Biological Half Life

The half-life of voglibose is very similar to the one found for metformin and it is reported to be of 4.08 hours.

Dates

Last modified: 08-15-2023
1: Son JW, Lee IK, Woo JT, Baik SH, Jang HC, Lee KW, Cha BS, Sung YA, Park TS, Yoo SJ, Yoon KH. A prospective, randomized, multicenter trial comparing the efficacy and safety of the concurrent use of long-acting insulin with mitiglinide or voglibose in patients with type 2 diabetes. Endocr J. 2015 Sep 25. [Epub ahead of print] PubMed PMID: 26411328.
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